Lumi-Phos 530
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
146239-76-1 |
|---|---|
Molecular Formula |
C6H6N2O |
Synonyms |
Lumi-Phos 530 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Lumi-Phos 530: Chemical Composition, Reaction Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lumi-Phos 530, a widely utilized chemiluminescent substrate for the detection of alkaline phosphatase in various bioanalytical assays. This document will delve into its chemical composition, the underlying principles of its light-emitting reaction, and detailed protocols for its application in common immunoassays.
Core Chemical Composition
This compound is a ready-to-use, aqueous-based solution engineered for high-sensitivity detection. While the precise formulation is proprietary, the key functional components have been identified. The solution's efficacy is based on a synergistic interplay between a stable dioxetane substrate, an enhancing co-surfactant system, and a buffering agent to maintain optimal pH for the enzymatic reaction.
| Component Category | Chemical Name | Function |
| Chemiluminescent Substrate | Lumigen PPD (4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2'-adamantane], disodium salt) | The primary reactant that, upon dephosphorylation by alkaline phosphatase, generates a light-emitting species. |
| Enhancer System | Proprietary Co-surfactant System | Promotes and enhances the energy transfer to fluorescent head groups, resulting in a higher quantum yield and a light emission maximum at 530 nm.[1][2] |
| Buffer | Not explicitly disclosed, but related products like Lumi-Phos Plus utilize 2-amino-2-methyl-1-propanol (pH 9.6). | Maintains a stable alkaline environment, which is crucial for the optimal activity of alkaline phosphatase. |
Principle of Chemiluminescence
The light-generating mechanism of this compound is a multi-step process initiated by the enzymatic activity of alkaline phosphatase (AP).
-
Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the Lumigen PPD molecule.[3]
-
Formation of an Unstable Intermediate : This dephosphorylation results in the formation of a highly unstable phenolate intermediate of the dioxetane.
-
Decomposition and Light Emission : The unstable intermediate spontaneously decomposes, breaking the oxygen-oxygen bond within the dioxetane ring. This decomposition reaction releases a significant amount of energy, leading to the formation of an electronically excited ester. As this excited molecule returns to its ground state, it emits light, which can be detected and quantified. The co-surfactant system in this compound shifts the emission maximum to approximately 530 nm.[1][2]
Experimental Protocols
This compound is a versatile substrate suitable for a range of applications that utilize alkaline phosphatase as a reporter enzyme. Below are detailed methodologies for its use in Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blotting Protocol
This protocol outlines the steps for the chemiluminescent detection of proteins on a membrane following electrophoretic transfer.
-
Membrane Blocking : After transferring proteins from the gel to a PVDF or nitrocellulose membrane, block non-specific binding sites by incubating the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Discard the blocking buffer and incubate the membrane with the primary antibody diluted in fresh blocking buffer. Incubation times and temperatures may vary depending on the antibody, but a common starting point is an overnight incubation at 4°C or 1-2 hours at room temperature.
-
Washing : Remove the primary antibody solution and wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation : Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes : Repeat the washing step (step 3) to ensure all unbound secondary antibody is removed.
-
Chemiluminescent Detection :
-
Equilibrate the this compound solution to room temperature.
-
Drain the excess wash buffer from the membrane.
-
Apply a sufficient volume of this compound to completely cover the surface of the membrane.
-
Incubate for 5 minutes at room temperature.
-
Drain the excess substrate and place the membrane in a plastic sheet protector or a development folder.
-
-
Signal Imaging : Expose the membrane to X-ray film or a CCD-based imaging system to capture the chemiluminescent signal. Exposure times will vary depending on the signal intensity.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol describes the use of this compound in a typical sandwich ELISA format.
-
Plate Coating : Coat the wells of a microtiter plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking : Wash the plate three times with a wash buffer (e.g., PBST). Block the remaining protein-binding sites in the coated wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.
-
Sample Incubation : Wash the plate as before. Add the standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation : Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation : Wash the plate. Add streptavidin-alkaline phosphatase conjugate and incubate for 30 minutes at room temperature.
-
Chemiluminescent Detection :
-
Wash the plate thoroughly to remove any unbound enzyme conjugate.
-
Equilibrate the this compound solution to room temperature.
-
Add 100 µL of this compound to each well.
-
Incubate the plate for 5-30 minutes at room temperature in the dark.
-
-
Signal Measurement : Measure the chemiluminescence using a plate luminometer. The light output is proportional to the amount of analyte in the sample.
References
The Core Principle of Lumi-Phos 530 Chemiluminescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles behind Lumi-Phos 530, a widely utilized chemiluminescent substrate for alkaline phosphatase-based detection assays. We will delve into the underlying chemical reactions, performance characteristics, experimental considerations, and troubleshooting strategies to empower researchers in leveraging the high sensitivity of this reagent.
Introduction to this compound and Chemiluminescence
This compound is a ready-to-use, highly sensitive chemiluminescent substrate designed for the detection of alkaline phosphatase (AP) in various immunoassays, such as ELISA, and nucleic acid probe assays.[1][2] Its utility lies in the generation of a sustained, high-intensity light signal upon enzymatic reaction, enabling the quantification of minute amounts of target molecules. The principle of detection is based on a chemical reaction that produces light as a byproduct, a phenomenon known as chemiluminescence. This method offers significant advantages over colorimetric or fluorescent techniques, most notably its superior sensitivity, with the ability to detect as little as 0.001 attomoles of alkaline phosphatase.[1] this compound is reported to be 10,000 times more sensitive than comparable colorimetric substrates.[1][2]
The Core Chemical Principle
The chemiluminescent signal of this compound originates from its core component, a phosphate-containing adamantyl-dioxetane derivative known as Lumigen PPD [4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane], disodium salt].[1] The process is a multi-step reaction initiated by the enzymatic activity of alkaline phosphatase.
Enzymatic Triggering
The reaction cascade begins when alkaline phosphatase, typically conjugated to a detection antibody, catalyzes the dephosphorylation of the Lumigen PPD molecule. The enzyme specifically cleaves the phosphate group from the phenyl moiety of the dioxetane substrate.
Formation of an Unstable Intermediate
This dephosphorylation event results in the formation of a highly unstable phenolate-dioxetane intermediate. The presence of the negatively charged oxygen on the phenyl ring initiates an intramolecular electron transfer, destabilizing the four-membered dioxetane ring.
Decomposition and Light Emission
The unstable dioxetane intermediate rapidly decomposes, breaking the oxygen-oxygen and carbon-carbon bonds of the dioxetane ring. This decomposition reaction releases a significant amount of energy, leading to the formation of an electronically excited ester. As this excited molecule decays to its ground state, it releases the excess energy in the form of a photon of light.
The Role of the Co-surfactant and Energy Transfer
A key feature of the this compound formulation is the inclusion of a unique co-surfactant system.[1][2] This system plays a crucial role in enhancing the light output and shifting the emission wavelength. The energy released from the decomposing dioxetane is efficiently transferred to a fluorescent head group within the co-surfactant micelle. This energy transfer mechanism results in the characteristic light emission with a broad maximum at 530 nm.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the chemiluminescent signaling pathway of this compound and a typical experimental workflow for its use in an ELISA.
Caption: Chemiluminescent signaling pathway of this compound.
Caption: A typical experimental workflow for an ELISA using this compound.
Quantitative Data and Performance Characteristics
The performance of this compound is characterized by its high sensitivity, sustained signal, and stability. The following tables summarize the key quantitative and qualitative performance data gathered from various sources.
Table 1: Performance Characteristics of this compound
| Parameter | Value / Description | Reference(s) |
| Active Substrate | Lumigen PPD (adamantyl-dioxetane phosphate) | [1] |
| Enzyme | Alkaline Phosphatase (AP) | [1][2] |
| Emission Maximum | 530 nm | [1][2] |
| Sensitivity | 10,000 times more sensitive than colorimetric substrates | [1][2] |
| Can detect as little as 0.001 attomoles of enzyme | [1] | |
| Signal Generation Time | Light emission reaches a plateau in 40-50 minutes | [1] |
| A signal generation time of approximately 6.3 minutes has been noted in automated systems | [3] | |
| Signal Duration | With low enzyme concentrations, the light intensity remains constant for several hours | [1] |
| Working Solution | Ready to use | [2] |
Table 2: Stability and Storage of this compound
| Condition | Recommendation | Reference(s) |
| Storage Temperature | 2-8°C for extended periods | [1][2] |
| Light Sensitivity | Avoid exposure to intense light; store in an amber bottle | [1][2] |
| Pre-use Handling | Bring the bottle to room temperature before dispensing | [1] |
| Contamination | Minimize the chance of contamination with alkaline phosphatase | [1] |
| Shelf Life | 2 years when stored at 2-8°C | [2] |
Experimental Protocols: A Generalized ELISA Protocol
While the exact protocol will vary depending on the specific assay and reagents used, the following provides a generalized, step-by-step methodology for a sandwich ELISA using this compound for detection.
Materials:
-
Pre-coated 96-well microplate (with capture antibody)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Sample and Standards
-
Alkaline Phosphatase (AP)-conjugated Detection Antibody
-
This compound Substrate
-
Luminometer capable of reading at or near 530 nm
Procedure:
-
Plate Preparation: If not using a pre-coated plate, coat the wells with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Aspirate the Blocking Buffer and wash the wells three times with Wash Buffer.
-
Sample and Standard Incubation: Add 100 µL of samples and standards to the appropriate wells. Incubate for 2 hours at room temperature or as specified by the assay protocol.
-
Washing: Aspirate the samples and standards and wash the wells three times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of the AP-conjugated Detection Antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the detection antibody solution and wash the wells five times with Wash Buffer.
-
Substrate Preparation and Addition: Allow the this compound substrate to come to room temperature. Add 100 µL of the ready-to-use this compound solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for at least 30 minutes. The signal will develop over time, reaching a plateau around 40-50 minutes.[1]
-
Signal Detection: Measure the chemiluminescent signal using a luminometer.
Troubleshooting Common Issues
Successful implementation of this compound-based assays requires careful attention to experimental detail. The following diagram outlines a logical approach to troubleshooting common issues.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
By understanding the fundamental principles of this compound chemiluminescence and adhering to meticulous experimental technique, researchers can fully exploit the sensitivity and reliability of this powerful detection reagent in their scientific endeavors.
References
An In-depth Technical Guide to the Light Emission Mechanism of Lumi-Phos 530
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the core principles governing the chemiluminescent properties of Lumi-Phos 530, a widely utilized substrate for alkaline phosphatase-based detection assays. We will delve into its chemical composition, the enzymatic activation process, the mechanism of light production, and practical considerations for its application in experimental settings.
Core Components and Chemical Structure
This compound is a ready-to-use, aqueous solution engineered for highly sensitive chemiluminescent detection.[1][2] Its principal active component is Lumigen PPD , the disodium salt of 4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2'-adamantane].[2][3]
The molecular architecture of Lumigen PPD is pivotal to its function. It features a stable 1,2-dioxetane ring, a four-membered ring containing a peroxide bond, which is the source of the chemical energy for light emission. This dioxetane is stabilized by a bulky, spiro-fused adamantyl group, which confers significant thermal stability, allowing for long shelf-life and low non-specific chemiluminescence.[1][4] A phosphate group attached to the phenyl moiety serves as the trigger for the chemiluminescent reaction, rendering the molecule sensitive to the enzymatic activity of alkaline phosphatase.
The this compound formulation also contains a proprietary co-surfactant system .[1][3] This system is crucial for creating a microenvironment that facilitates an energy transfer process, resulting in the characteristic light emission at a wavelength of 530 nm.[1][3]
The Mechanism of Light Emission: A Step-by-Step Breakdown
The generation of light by this compound is a multi-step process initiated by the enzymatic activity of alkaline phosphatase.
Enzymatic Dephosphorylation: The Trigger
The process begins when alkaline phosphatase (AP) catalyzes the hydrolysis of the phosphate ester bond on the Lumigen PPD molecule.[3] This enzymatic dephosphorylation results in the formation of a highly unstable aryloxide intermediate.
Dioxetane Decomposition and Excitation
The removal of the phosphate group leaves a negatively charged oxygen atom on the phenyl ring, forming an unstable phenolate. This triggers an intramolecular electron transfer to the peroxide bond of the dioxetane ring, causing the O-O bond to break. The molecule then rapidly decomposes into two carbonyl compounds: adamantanone and an excited-state methyl m-oxybenzoate anion.
Chemiluminescence Resonance Energy Transfer (CRET) and Light Emission
In isolation, the excited methyl m-oxybenzoate anion would emit light at a shorter wavelength. However, the co-surfactant system in the this compound formulation creates micelles. Within these micelles, a fluorescent acceptor molecule is held in close proximity to the decomposing dioxetane.
A process known as Chemiluminescence Resonance Energy Transfer (CRET) occurs. The energy from the excited methyl m-oxybenzoate anion is non-radiatively transferred to the nearby fluorescent acceptor molecule. This acceptor molecule is then promoted to an excited state and subsequently relaxes to its ground state by emitting a photon of light. It is this emission from the fluorescent acceptor that is observed at a wavelength maximum of 530 nm.[1][3]
Quantitative Data
While precise, proprietary data for this compound is not publicly available, the following table summarizes key performance characteristics based on product literature and comparisons with similar adamantyl-dioxetane substrates.
| Parameter | Value/Characteristic | Source |
| Emission Maximum | 530 nm | [1][3] |
| Sensitivity | Detection of as little as 0.001 attomoles of alkaline phosphatase. | [3] |
| Signal Kinetics | Light emission increases over time, reaching a plateau after approximately 40-50 minutes at 37°C. With low enzyme concentrations, the signal can remain constant for several hours. | [2][3] |
| Quantum Yield | While a specific value for this compound is not provided, related adamantyl-dioxetane substrates can exhibit high quantum yields, significantly enhanced by energy transfer mechanisms. | [5][6][7] |
| Enzyme Kinetics (Km, Vmax) | Specific Michaelis-Menten constants for the interaction of Lumigen PPD with alkaline phosphatase are not publicly available. However, for other substrates, alkaline phosphatase typically exhibits Km values in the millimolar range. | [8][9] |
Experimental Protocols: A General Workflow
The following provides a generalized workflow for the use of this compound in a microplate-based immunoassay. Specific antibody concentrations, incubation times, and washing steps should be optimized for each particular assay.
Detailed Methodologies:
-
Preparation: Allow the this compound reagent to equilibrate to room temperature before use. Avoid exposing the reagent to intense light.
-
Assay Procedure: Following the final wash step of your immunoassay to remove unbound alkaline phosphatase conjugate, add the this compound solution to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 40-50 minutes to allow the chemiluminescent signal to develop and stabilize.[2][3] For membrane-based assays (e.g., Western blots), the membrane is saturated with this compound and incubated for a period ranging from 30 minutes to overnight at room temperature or 37°C.[2][3]
-
Detection: Measure the light output using a luminometer capable of detecting emission at 530 nm. For membrane applications, imaging can be performed using X-ray film or a CCD camera.[2]
Storage and Handling: this compound should be stored at 4°C and protected from light.[2][3] Care should be taken to prevent contamination with alkaline phosphatase.
Conclusion
This compound provides an ultrasensitive detection method for alkaline phosphatase-based assays, leveraging the chemical energy stored in a stable adamantyl-dioxetane substrate. The light emission at 530 nm is the result of a sophisticated interplay between enzymatic dephosphorylation, dioxetane decomposition, and a micelle-facilitated chemiluminescence resonance energy transfer. This in-depth understanding of its mechanism allows researchers and drug development professionals to effectively harness its capabilities for a wide range of applications requiring high sensitivity and a broad dynamic range.
References
- 1. jd-biotech.com [jd-biotech.com]
- 2. This compound – Bioquote [bioquote.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. media.beckmancoulter.com [media.beckmancoulter.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Chemiluminescent duplex analysis using phenoxy-1,2-dioxetane luminophores with color modulation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02386A [pubs.rsc.org]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. A laboratory work to introduce biochemistry undergraduate students to basic enzyme kinetics-alkaline phosphatase as a model - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumi-Phos 530: A Technical Guide to High-Sensitivity Alkaline Phosphatase Detection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Lumi-Phos 530 substrate for the sensitive detection of alkaline phosphatase (AP) in various research and drug development applications. This document details the core principles of its chemiluminescent reaction, performance characteristics, and detailed protocols for its use in common immunoassay platforms.
Core Principles and Mechanism of Action
This compound is a ready-to-use, highly sensitive chemiluminescent substrate for the detection of alkaline phosphatase.[1][2] The core component of this compound is Lumigen PPD [4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2'-adamantane]], a 1,2-dioxetane substrate.[3] The mechanism of light generation is a multi-step process initiated by the enzymatic activity of alkaline phosphatase.
The process begins when alkaline phosphatase catalyzes the removal of a phosphate group from the Lumigen PPD molecule.[4] This dephosphorylation results in the formation of an unstable phenolate intermediate.[4] This intermediate subsequently undergoes intramolecular rearrangement and decomposition of the dioxetane ring, which generates an excited-state species.[4][5] As this excited-state molecule returns to its ground state, it releases energy in the form of visible light.[4] A unique co-surfactant system within the this compound formulation enhances this energy transfer to fluorescent head groups, resulting in a broad emission maximum at 530 nm.[1][3][4]
Signaling Pathway Diagram
Caption: The enzymatic dephosphorylation of Lumigen PPD by alkaline phosphatase leads to the generation of light at 530 nm.
Performance Characteristics
This compound is renowned for its high sensitivity and sustained signal, enabling the detection of low picogram to femtogram levels of alkaline phosphatase.[1] This represents a sensitivity that is approximately 10,000 times greater than that of colorimetric substrates in solution-based assays.[2][3]
Quantitative Data Summary
| Parameter | Value | Notes |
| Sensitivity | Low picogram to femtogram | As little as 0.001 attomoles of enzyme can be detected.[3] |
| Emission Maximum | 530 nm | |
| Signal Kinetics | Reaches plateau in 40-50 minutes at 37°C | With low enzyme concentrations, the light intensity can remain constant for several hours.[3] |
| Stability | 2 years at 2-8°C | Should be stored in an amber bottle to protect from light.[1] |
Comparative Performance
While this compound offers excellent sensitivity and stability, newer formulations have been developed for faster signal generation. The following table compares this compound to a more recent chemiluminescent substrate, Lumi-Phos PRO (also known as LumiFAST), based on data from Beckman Coulter.
| Feature | This compound | Lumi-Phos PRO (LumiFAST) |
| Time to Signal Generation (Automated Systems) | ~6.3 minutes | ~1 minute |
| Luminometer Read Time | ~5 minutes longer | ~5 minutes shorter |
| Signal-to-Noise Performance | Baseline | 3- to 6-fold increase |
| Reduction in Spurious Elevations (High Endogenous AP) | Baseline | >50% reduction |
Experimental Protocols
This compound is a ready-to-use solution, simplifying its integration into various experimental workflows.[1] Care should be taken to prevent contamination with alkaline phosphatase. It is recommended to bring the bottle to room temperature before dispensing.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol provides a general guideline for a sandwich ELISA using this compound for detection.
-
Coating: Coat a high-binding microtiter plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add streptavidin-alkaline phosphatase conjugate and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of this compound to each well. Incubate at 37°C.
-
Signal Measurement: Measure the chemiluminescent signal after 40-50 minutes, once the signal has reached a plateau. The light intensity is a direct measure of the enzyme concentration.[3]
Western Blotting Protocol
This protocol outlines the use of this compound for the detection of proteins on a membrane.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nylon membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Substrate Incubation: Saturate the membrane with this compound. Incubate at room temperature or 37°C for 30 minutes to overnight.[3]
-
Signal Detection: Detect the chemiluminescent signal using X-ray film or a CCD camera.[3]
Experimental Workflow Diagram: Sandwich ELISA
Caption: A typical workflow for a sandwich ELISA utilizing this compound for signal detection.
Applications
This compound is a versatile substrate suitable for a wide range of applications that utilize alkaline phosphatase as a reporter enzyme. Its high sensitivity makes it particularly well-suited for the detection of low-abundance targets.
-
Immunoassays: Including ELISA, Western blotting, and immunohistochemistry.[3][4]
-
DNA Probe Assays: For the detection of specific nucleic acid sequences.[3][4]
-
High-Throughput Screening: The sustained luminescence allows for flexibility in read times.[1]
-
Detection on Various Solid Supports: Can be used with magnetic particles, beads, microtiter plates, and nylon or PVDF membranes.[3]
Conclusion
This compound is a robust and highly sensitive chemiluminescent substrate for the detection of alkaline phosphatase. Its well-characterized performance, sustained signal, and ease of use make it a valuable tool for researchers and scientists in various fields, including basic research, clinical diagnostics, and drug development. While newer substrates may offer faster signal generation, this compound remains a reliable and cost-effective choice for a wide array of applications requiring high sensitivity.
References
basic handling and storage instructions for Lumi-Phos 530
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information on the proper handling, storage, and application of Lumi-Phos 530, a ready-to-use, high-sensitivity chemiluminescent substrate for the detection of alkaline phosphatase (AP).
Product Overview
This compound is a formulation containing the 1,2-dioxetane substrate, Lumigen PPD (4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane], disodium salt).[1] Upon enzymatic dephosphorylation by alkaline phosphatase, the resulting unstable anion decomposes, emitting a sustained, high-intensity green light with a spectral maximum at 530 nm.[1][2][3] This substrate is engineered for ultra-sensitive detection in various immunoassays and DNA probe assays, including those performed in microtiter plates, on beads, and on nylon or PVDF membranes.[1][3][4] It is reported to be up to 10,000 times more sensitive than corresponding colorimetric substrates.[1][3][4]
Storage and Handling
Proper storage and handling are critical to maintain the stability and performance of this compound. The active 1,2-dioxetane component is sensitive to environmental conditions.
Storage Conditions
For optimal long-term stability, the solution should be stored under the conditions summarized below.
| Parameter | Specification | Rationale / Notes |
| Temperature | 2°C to 8°C (Refrigerated) | Ensures the stability of the dioxetane substrate.[2][3] Do not freeze. |
| Light Exposure | Protect from intense/prolonged light | The substrate is photosensitive; store in the original amber bottle or a dark container.[2][3] |
| Shelf Life | 2 years (at 2-8°C) | When stored correctly, the product maintains stability for up to two years.[2][3] |
| Container | Keep tightly closed | Prevents contamination and potential degradation of the reagent. |
Handling Procedures
This compound is a ready-to-use solution.[1][2][3][4] Adherence to the following guidelines will ensure consistent results and user safety.
-
Temperature Equilibration: Before use, the bottle must be allowed to equilibrate to room temperature. This prevents condensation from forming inside the container, which could dilute the substrate.
-
Aseptic Technique: To prevent degradation of the substrate, avoid microbial contamination.
-
Enzyme Contamination: Crucially, prevent any contamination of the stock solution with alkaline phosphatase or other enzymes.[1] Use dedicated, sterile pipette tips for dispensing.
-
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Spill & Exposure:
-
Skin/Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, dry sand) and place in a closed container for disposal. Clean the spill area thoroughly with water after material pickup is complete.
-
-
Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.
Performance Characteristics
The chemiluminescent reaction initiated by this compound has distinct kinetic properties that are advantageous for various assay formats.
| Performance Metric | Description |
| Enzyme | Alkaline Phosphatase (AP) |
| Application | ELISA (microtiter well, bead-based), Western Blots, Southern Blots, DNA Probe Assays.[2][3] |
| Sensitivity | Femtogram to picogram level; detects as little as 0.001 attomoles of AP.[1] |
| Signal Kinetics | At 37°C, light emission increases and reaches a plateau after approximately 40-50 minutes.[1] |
| Signal Duration | With low concentrations of enzyme, the light intensity remains constant for several hours, providing a stable window for detection.[1] |
| Emission Maximum | ~530 nm (Green Light).[1][2][3] |
Reaction Mechanism and Assay Workflow
The detection process is based on a multi-step enzymatic and chemical reaction. An alkaline phosphatase conjugate, bound to the target of interest, catalyzes the dephosphorylation of the this compound substrate, initiating a chemiluminescent signal.
Caption: Reaction mechanism of this compound and a typical immunoassay workflow.
Detailed Experimental Protocol: Chemiluminescent Western Blot
This protocol provides a representative methodology for using this compound to detect a target protein on a PVDF or nitrocellulose membrane following SDS-PAGE and protein transfer.
5.1 Materials
-
PVDF or nitrocellulose membrane with transferred proteins
-
Wash Buffer (e.g., TBS-T: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Primary antibody (specific to the target protein)
-
Secondary antibody (conjugated to Alkaline Phosphatase, specific for the primary antibody host species)
-
This compound substrate
-
Shallow trays for incubation
-
Imaging system (CCD camera-based imager or X-ray film with cassettes)
5.2 Protocol Steps
-
Blocking:
-
Following protein transfer, place the membrane in a clean incubation tray.
-
Add a sufficient volume of Blocking Buffer to completely submerge the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Decant the Blocking Buffer.
-
Dilute the primary antibody in fresh Blocking Buffer to its recommended working concentration.
-
Add the primary antibody solution to the membrane and incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Decant the primary antibody solution.
-
Wash the membrane by adding Wash Buffer and agitating for 5-10 minutes. Repeat this step two more times for a total of three washes.
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody in fresh Blocking Buffer to its recommended working concentration.
-
Add the secondary antibody solution to the membrane and incubate for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this point forward if possible.
-
-
Final Washes:
-
Decant the secondary antibody solution.
-
Repeat the washing procedure as described in step 5.2.3. It is critical to thoroughly wash the membrane to minimize background signal.
-
-
Substrate Incubation and Signal Development:
-
Allow the this compound reagent to equilibrate to room temperature.
-
Drain the final wash buffer from the membrane. Place the membrane on a clean, flat surface. Do not allow the membrane to dry out.
-
Dispense a sufficient volume of this compound to cover the entire surface of the membrane (typically 0.1 mL per cm²).
-
Incubate for 5 minutes at room temperature.
-
Drain the excess substrate by gently touching the edge of the membrane to a paper towel.
-
Place the membrane in a plastic sheet protector or clear plastic wrap to prevent it from drying during imaging.
-
-
Signal Detection:
-
Immediately transfer the protected membrane to the imaging system.
-
For CCD imagers, acquire the image. Typical exposure times can range from 30 seconds to 30 minutes depending on signal intensity.
-
For X-ray film, place the membrane in a film cassette and expose the film for a range of times (e.g., 1, 5, and 20 minutes) to determine the optimal exposure.
-
Caption: Experimental workflow for a chemiluminescent Western blot using this compound.
References
An In-depth Technical Guide to 1,2-Dioxetane Chemiluminescent Substrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dioxetane chemiluminescent substrates, focusing on their core principles, comparative performance, and applications in immunoassays. Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and practical implementation of this sensitive detection technology.
Core Principles of 1,2-Dioxetane Chemiluminescence
At the heart of this technology lies the 1,2-dioxetane molecule, a four-membered ring containing a peroxide bond. Certain derivatives of 1,2-dioxetane are remarkably stable until triggered by a specific chemical or enzymatic reaction. This trigger initiates a cascade of events leading to the emission of light, a phenomenon known as chemiluminescence.
The Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism
The light-emitting pathway of 1,2-dioxetane substrates is best described by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. This multi-step process is initiated by the removal of a protecting group from the dioxetane molecule, which is typically facilitated by an enzyme.
The key steps of the CIEEL mechanism are as follows:
-
Enzymatic Activation: An enzyme, commonly alkaline phosphatase (AP) or β-galactosidase, cleaves a protecting group (e.g., a phosphate or galactoside group) from the 1,2-dioxetane substrate.
-
Formation of an Unstable Intermediate: The removal of the protecting group generates an unstable aryloxide intermediate.
-
Intramolecular Electron Transfer: An intramolecular electron transfer occurs from the negatively charged oxygen of the aryloxide to the peroxide bond of the dioxetane ring.
-
Cleavage of the Dioxetane Ring: This electron transfer weakens and ultimately cleaves the oxygen-oxygen bond of the dioxetane ring, resulting in the formation of a short-lived diradical anion.
-
Fragmentation and Excitation: The diradical anion rapidly fragments into two carbonyl-containing molecules (e.g., an ester and adamantanone). Crucially, one of these newly formed molecules is in an electronically excited state.
-
Light Emission: The excited molecule decays to its ground state, releasing the excess energy as a photon of light. The wavelength of the emitted light is characteristic of the excited molecule.
The Role of the Adamantyl Group in Stabilization
A significant innovation in the development of 1,2-dioxetane substrates was the incorporation of a bulky, rigid adamantyl group. This structural feature provides steric hindrance that prevents the premature decomposition of the dioxetane ring, thereby conferring exceptional thermal stability and a long shelf-life to the substrate. This stability is crucial for the development of robust and reliable assays.
Comparative Analysis of Common 1,2-Dioxetane Substrates
Several adamantyl-stabilized 1,2-dioxetane substrates have been commercialized, with AMPPD, CSPD, and CDP-Star being among the most widely used for alkaline phosphatase-based detection. While they all operate via the CIEEL mechanism, they exhibit different performance characteristics.
| Feature | AMPPD (Adamantyl-1,2-dioxetane Phenyl Phosphate) | CSPD® (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) | CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) |
| Triggering Enzyme | Alkaline Phosphatase | Alkaline Phosphatase | Alkaline Phosphatase |
| Maximum Emission Wavelength | ~470 nm[1] | ~477 nm | ~471 nm[2] |
| Signal Kinetics | "Glow" luminescence, peaks in ~15-60 minutes[1] | "Glow" luminescence, faster rise to maximum signal than AMPPD | "Glow" luminescence, rapid rise to maximum signal |
| Signal Duration | Stable for several hours | Long-lasting signal | Sustained signal for hours to days[3] |
| Relative Signal Intensity | High | Higher than AMPPD | Highest among the three |
| Signal-to-Noise Ratio | Good | Improved over AMPPD | Excellent[2] |
| Key Structural Difference | Unsubstituted adamantyl group | Chloro-substituted adamantyl group | Chloro-substituted adamantyl and phenyl groups |
Signal Enhancement Strategies
The quantum yield of light emission from 1,2-dioxetane substrates can be significantly increased through the use of enhancers. These are typically water-soluble polymers or proteins, such as bovine serum albumin (BSA), that create a hydrophobic microenvironment around the decomposing dioxetane intermediate. This environment shields the excited emitter from quenching by water molecules, thereby increasing the light output. Some commercial formulations of 1,2-dioxetane substrates are pre-mixed with proprietary enhancers to maximize signal intensity and sensitivity.[4]
Experimental Protocols
The following are detailed protocols for common immunoassays utilizing 1,2-dioxetane chemiluminescent substrates.
Chemiluminescent ELISA Protocol using CSPD®
This protocol outlines a sandwich ELISA for the detection of a target antigen using a CSPD® substrate.
Materials:
-
96-well microplate (white, opaque for chemiluminescence)
-
Capture antibody specific for the target antigen
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Sample or standard containing the target antigen
-
Biotinylated detection antibody specific for the target antigen
-
Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate
-
CSPD® ready-to-use substrate solution
-
Luminometer
Procedure:
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C or for 2-4 hours at room temperature.
-
-
Washing (1):
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing (2):
-
Aspirate the blocking buffer.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Sample/Standard Incubation:
-
Add 100 µL of the prepared samples and standards to the appropriate wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing (3):
-
Aspirate the samples and standards.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Washing (4):
-
Aspirate the detection antibody solution.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
-
Strep-AP Incubation:
-
Dilute the Strep-AP conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Strep-AP conjugate to each well.
-
Incubate for 30-60 minutes at room temperature with gentle shaking.
-
-
Washing (5):
-
Aspirate the Strep-AP solution.
-
Wash the plate five times with 200 µL of wash buffer per well to ensure removal of unbound enzyme.
-
-
Chemiluminescent Detection:
-
Equilibrate the CSPD® substrate solution to room temperature.
-
Add 100 µL of the CSPD® substrate solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal (Relative Light Units, RLU) using a luminometer.
-
Chemiluminescent Western Blot Protocol using CDP-Star®
This protocol describes the detection of a target protein on a membrane using a CDP-Star® substrate.
Materials:
-
Membrane (PVDF or nitrocellulose) with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Primary antibody specific for the target protein
-
Secondary antibody conjugated to Alkaline Phosphatase (AP)
-
CDP-Star® ready-to-use substrate solution
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Blocking:
-
Following protein transfer, place the membrane in a clean container.
-
Add a sufficient volume of blocking buffer to completely cover the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Decant the blocking buffer and add the diluted primary antibody solution to the membrane.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing (1):
-
Decant the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with a generous volume of wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add the diluted secondary antibody solution to the membrane.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing (2):
-
Decant the secondary antibody solution.
-
Wash the membrane three to five times for 5-10 minutes each with wash buffer to minimize background signal.
-
-
Substrate Incubation:
-
Equilibrate the CDP-Star® substrate solution to room temperature.
-
Drain the excess wash buffer from the membrane.
-
Place the membrane on a clean, flat surface.
-
Pipette the CDP-Star® substrate solution evenly onto the membrane surface (approximately 0.1 mL per cm² of membrane).
-
-
Signal Detection:
-
Carefully remove the excess substrate solution from the membrane without letting it dry.
-
Place the membrane in a plastic sheet protector or between two layers of clear plastic wrap.
-
Image the chemiluminescent signal using a CCD camera-based imager or by exposing it to X-ray film for an appropriate duration (typically ranging from 30 seconds to several minutes).[5]
-
Visualizations
Signaling Pathway: The CIEEL Mechanism
Caption: The CIEEL mechanism of 1,2-dioxetane chemiluminescence.
Experimental Workflow: Chemiluminescent Sandwich ELISA
Caption: Workflow for a typical chemiluminescent sandwich ELISA.
Logical Relationship: Substrate Structure and Performance
Caption: Relationship between substrate structure and performance.
References
- 1. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]
- 2. hzymesbiotech.com [hzymesbiotech.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-Depth Technical Guide to the Shelf Life and Stability of Lumi-Phos 530 Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and shelf life of Lumi-Phos 530, a widely utilized chemiluminescent substrate for alkaline phosphatase (AP) detection. Understanding the stability of this reagent is critical for ensuring the accuracy, reproducibility, and reliability of immunoassays and other enzyme-linked detection methods in research and drug development.
This compound is a ready-to-use solution containing the chemiluminescent substrate Lumigen PPD (4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane], disodium salt).[1] Its formulation is designed for high sensitivity, enabling the detection of minute quantities of alkaline phosphatase.[1] The chemiluminescent reaction yields a sustained glow with a maximum emission at 530 nm.[1][2]
Summary of Quantitative Stability Data
| Parameter | Specification/Information | Source(s) |
| Shelf Life | 2 years | [2] |
| Recommended Storage | 2-8°C, protected from light in an amber bottle. | [2] |
| General Stability | The 1,2-dioxetane component is described as "quite stable" in the formulation. | [1] |
| Open-Vial Stability | Possesses "desirable open bottle stability." | [3] |
| Signal Duration | With low concentrations of alkaline phosphatase, the light intensity remains constant for several hours. | [1][2] |
| Temperature Sensitivity | A competitor's product is marketed as having "temperature insensitive light output" compared to dioxetane-based substrates like this compound, suggesting that the performance of this compound may be influenced by temperature variations. | [4] |
Factors Influencing Stability
Several factors can impact the stability and performance of the this compound solution:
-
Temperature: As a 1,2-dioxetane-based substrate, elevated temperatures can lead to thermal decomposition of the active substrate, resulting in a higher background signal and reduced sensitivity. The solution should be brought to room temperature before use, but prolonged exposure to ambient or higher temperatures should be avoided.[1]
-
Light Exposure: this compound is photosensitive and should be protected from intense light to prevent non-enzymatic degradation of the dioxetane substrate.[1]
-
Contamination: Contamination with alkaline phosphatase or other enzymatic or chemical agents can lead to premature substrate degradation and a loss of signal intensity. Care should be taken to avoid introducing contaminants into the stock solution.[1]
-
pH: While the solution is buffered, significant deviations from the optimal pH for the enzymatic reaction can affect the stability of the substrate and the efficiency of the light-producing reaction. Alkaline phosphatase activity is known to be inactivated by acidic pH (<4.5).
Experimental Protocols
While a specific, detailed protocol for the stability testing of this compound is not publicly available, a plausible experimental approach based on general principles of forced degradation studies is outlined below.
Protocol for a Forced Degradation Study of this compound
Objective: To assess the stability of this compound solution under various stress conditions (thermal, photolytic, and chemical) and to develop a stability-indicating assay method.
Materials:
-
This compound solution (new, unexpired lot)
-
Alkaline phosphatase (calf intestinal or other suitable source)
-
Assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0)
-
Microplates (96-well, white, opaque)
-
Luminometer
-
Controlled temperature chambers/water baths
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress
Methodology:
-
Establish a Baseline (T=0):
-
Prepare a standard curve of alkaline phosphatase in the assay buffer.
-
Add a fixed, non-saturating concentration of alkaline phosphatase to multiple wells of a microplate.
-
Add this compound solution to the wells and immediately measure the chemiluminescent signal (Relative Light Units, RLU) at various time points (e.g., 5, 15, 30, and 60 minutes) to determine the optimal read time. This initial measurement serves as the 100% performance reference.
-
-
Thermal Stress (Accelerated Stability):
-
Aliquot this compound solution into several sealed, light-protected vials.
-
Expose the vials to elevated temperatures (e.g., 25°C, 37°C, and 50°C) for defined periods (e.g., 1, 3, 7, and 14 days).
-
At each time point, remove a vial from each temperature, allow it to equilibrate to room temperature, and perform the chemiluminescent assay as described in the baseline step.
-
Compare the RLU values to the T=0 baseline to determine the percentage of signal remaining.
-
-
Photostability:
-
Expose aliquots of this compound solution in clear vials to a calibrated light source (e.g., cool white fluorescent and near-ultraviolet lamps) as per ICH Q1B guidelines.
-
Include a control sample wrapped in aluminum foil to block light exposure.
-
After the exposure period, perform the chemiluminescent assay and compare the results of the light-exposed sample to the dark control and the T=0 baseline.
-
-
pH Stress:
-
Adjust the pH of this compound aliquots to acidic (e.g., pH 3 and 5) and alkaline (e.g., pH 11 and 13) conditions using dilute HCl or NaOH.
-
Incubate the samples at room temperature for a defined period (e.g., 24 hours).
-
Neutralize the pH of the samples back to the original pH of the this compound solution.
-
Perform the chemiluminescent assay and compare the RLU values to a non-pH-stressed control.
-
-
Data Analysis:
-
For each stress condition and time point, calculate the percentage of remaining chemiluminescent signal relative to the T=0 baseline.
-
Plot the percentage of remaining signal versus time for each condition to determine the degradation kinetics.
-
Visualizations
Chemiluminescent Signaling Pathway of this compound
Caption: Chemiluminescent reaction of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Unveiling the Ultrasensitive Detection Capabilities of Lumi-Phos 530: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical sensitivity and practical applications of Lumi-Phos 530, a widely utilized chemiluminescent substrate for alkaline phosphatase (AP). This compound is a ready-to-use formulation containing the dioxetane-based substrate, Lumigen PPD.[1][2][3] Its high sensitivity makes it a valuable tool in various immunoassays and nucleic acid hybridization assays, enabling the detection of analytes at low picogram to femtogram levels.[2] This guide provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols to empower researchers in optimizing their sensitive detection assays.
Core Principles and Mechanism of Action
This compound's remarkable sensitivity stems from a multi-step biochemical process that culminates in the emission of light. The core component, Lumigen PPD (a stable 1,2-dioxetane), is a substrate for alkaline phosphatase. The process, which results in a sustained glow with a spectral maximum at 530 nm, can be broken down into the following key stages:
-
Enzymatic Dephosphorylation: In the presence of alkaline phosphatase, the phosphate group on the Lumigen PPD molecule is cleaved.
-
Formation of an Unstable Intermediate: This enzymatic removal of the phosphate group generates a highly unstable dioxetane anion.
-
Decomposition and Light Emission: The unstable intermediate rapidly decomposes, releasing energy in the form of light.[4] A unique co-surfactant system within the this compound formulation enhances this energy transfer, leading to the characteristic green light emission.[3][5]
This enzymatic turnover allows for significant signal amplification, as a single alkaline phosphatase molecule can catalyze the conversion of many substrate molecules, leading to a prolonged and intense light signal.
Quantitative Performance Data
This compound is renowned for its exceptional sensitivity, reportedly being 10,000 times more sensitive than colorimetric substrates.[2][6] The detection limit for alkaline phosphatase is in the low picogram to femtogram range, with some sources claiming the ability to detect as little as 0.001 attomoles of the enzyme.[3]
The light output from the reaction is sustained, with the signal reaching a plateau after approximately 40-50 minutes and remaining constant for several hours, particularly at low enzyme concentrations.[3] This extended glow phase provides a wide window for signal detection.
For a comparative perspective, the performance of this compound has been evaluated against newer chemiluminescent substrates like Lumi-Phos PRO (formerly LumiFAST). While this compound demonstrates desirable sensitivity and stability, newer formulations may offer faster signal generation and improved signal-to-noise ratios.[7][8]
| Parameter | This compound | Lumi-Phos PRO (LumiFAST) | Reference |
| Time to First Result | ~6.3 minutes | ~1 minute | [7][8] |
| Signal-to-Noise Performance | Baseline | 3- to 6-fold increase | [7] |
| Reduction in False Reactives | Baseline | 73% reduction | [8] |
Experimental Protocols
To achieve optimal results with this compound, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for its application in Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a general workflow for a sandwich ELISA using an alkaline phosphatase-conjugated secondary antibody and this compound for detection.
Materials:
-
Microplate
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Sample containing the antigen of interest
-
Detection Antibody
-
Alkaline Phosphatase-conjugated Secondary Antibody
-
This compound Substrate
-
Luminometer
Procedure:
-
Coating: Dilute the capture antibody to the optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the antibody solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample Incubation: Add 100 µL of your standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted alkaline phosphatase-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, ensuring a thorough final wash.
-
Substrate Incubation: Bring the this compound substrate to room temperature before use. Add 100 µL of the substrate to each well.
-
Signal Detection: Incubate the plate for 30-60 minutes at 37°C to allow for signal development.[3] Measure the chemiluminescent signal using a luminometer. The light output is stable for several hours.[3]
Western Blotting Protocol
This protocol provides a general workflow for detecting a target protein in a Western blot using an alkaline phosphatase-conjugated secondary antibody and this compound.
Materials:
-
Polyacrylamide gel
-
PVDF or nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween 20)
-
Primary Antibody
-
Alkaline Phosphatase-conjugated Secondary Antibody
-
This compound Substrate
-
Imaging system (CCD camera or X-ray film)
Procedure:
-
Protein Separation and Transfer: Separate your protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane according to standard protocols.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Dilute the alkaline phosphatase-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer. A final wash with TBS (without Tween 20) may be beneficial.
-
Substrate Incubation: Drain the excess wash buffer from the membrane. Place the membrane on a clean, flat surface. Add a sufficient volume of this compound to completely cover the membrane surface. Incubate for 5 minutes at room temperature.
-
Signal Detection: Drain the excess substrate and place the membrane in a plastic sheet protector or between two layers of clear plastic wrap. Expose the membrane to X-ray film or capture the signal using a CCD imaging system. Exposure times will vary depending on the signal intensity.
Conclusion
This compound remains a cornerstone for highly sensitive detection in a multitude of life science research and diagnostic applications. Its robust and sustained chemiluminescent signal, coupled with its ease of use, provides researchers with a reliable tool for the detection of minute quantities of target molecules. By understanding the underlying principles and adhering to optimized protocols, scientists and drug development professionals can fully leverage the theoretical sensitivity of this compound to advance their research and development efforts.
References
- 1. Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound – Bioquote [bioquote.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 6. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
Methodological & Application
Application Notes: High-Sensitivity Chemiluminescent Western Blotting with Lumi-Phos 530
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the identification and semi-quantitative analysis of specific proteins within a complex biological sample. This method combines the resolving power of gel electrophoresis with the specificity of antibody-antigen interactions. Chemiluminescent detection, particularly with substrates for alkaline phosphatase (AP), offers superior sensitivity compared to colorimetric methods.[1] Lumi-Phos 530 is a ready-to-use, highly sensitive chemiluminescent substrate for detecting alkaline phosphatase conjugates on membranes.[2][3][4] Its active component is a 1,2-dioxetane phosphate, which, upon dephosphorylation by AP, generates a sustained, high-intensity light emission with a maximum at 530 nm.[3] This prolonged "glow" kinetics makes it highly suitable for detection using CCD camera-based imagers or X-ray film.[3] this compound is reported to be up to 10,000 times more sensitive than colorimetric substrates, enabling the detection of target proteins down to the picogram or femtogram level.[2][3][4]
Principle of Detection
The detection chemistry of this compound is based on the enzymatic dephosphorylation of a stabilized 1,2-dioxetane. Alkaline phosphatase, conjugated to a secondary antibody, catalyzes the removal of a phosphate group from the this compound substrate. This creates an unstable intermediate that decomposes and emits light. A unique co-surfactant system enhances the energy transfer, resulting in the characteristic 530 nm emission.[3]
Experimental Protocol
This protocol provides a comprehensive workflow for performing a Western blot using this compound for chemiluminescent detection.
1. Sample Preparation and SDS-PAGE
-
Lysis: Prepare protein lysates from cells or tissues using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix 20-40 µg of total protein per lane with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Electrophoresis: Load the prepared samples and a pre-stained molecular weight marker onto a polyacrylamide gel (SDS-PAGE). Run the gel according to the manufacturer's instructions until adequate separation of the protein ladder is achieved.
2. Protein Transfer
-
Membrane Activation (for PVDF): If using a Polyvinylidene difluoride (PVDF) membrane, pre-wet it in 100% methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[6][7] Nitrocellulose membranes only require equilibration in transfer buffer.[6]
-
Assembly: Assemble the transfer stack (sandwich) according to your blotting apparatus manufacturer's protocol (wet, semi-dry, or dry transfer systems). Ensure no air bubbles are trapped between the gel and the membrane.[8][9]
-
Transfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) should be optimized based on the protein of interest's molecular weight and the specific transfer system used. A typical wet transfer runs for 1-1.5 hours at 100V.[9]
-
Verification (Optional): After transfer, you can briefly stain the membrane with Ponceau S solution to visualize total protein and confirm transfer efficiency.[10] Destain with wash buffer before proceeding.
3. Immunodetection
-
Blocking: Transfer the membrane to a clean container and block non-specific binding sites by incubating with 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5][10]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer at the recommended concentration (see Table 1). Incubate the membrane with the primary antibody solution for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.[9][10]
-
Washing: Decant the primary antibody solution. Wash the membrane three to four times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.[10][11]
-
Secondary Antibody Incubation: Dilute the alkaline phosphatase (AP)-conjugated secondary antibody in blocking buffer (see Table 1). Incubate the membrane for 1 hour at room temperature with gentle agitation.[10][11]
-
Final Washes: Decant the secondary antibody solution. Wash the membrane thoroughly at least four to five times for 5 minutes each with TBST to remove unbound secondary antibody. This step is critical for reducing background signal.[10][12][13]
4. Chemiluminescent Detection with this compound
-
Substrate Equilibration: Bring the this compound reagent to room temperature before use.[3]
-
Substrate Incubation: Drain the excess wash buffer from the membrane. Place the membrane, protein side up, on a clean, flat surface or in a clean container. Add a sufficient volume of the ready-to-use this compound solution to completely saturate the membrane (approximately 0.1 mL/cm²).[6] Incubate for 30 minutes to 1 hour at room temperature.[3] For detecting very low abundance proteins, incubation can be extended overnight.[3]
-
Signal Development: The chemiluminescent signal will develop and reach a plateau after approximately 40-50 minutes, remaining stable for several hours with low enzyme concentrations.[3]
-
Imaging: Remove the membrane from the substrate solution and drain any excess reagent. Do not allow the membrane to dry out. Place the membrane in a plastic sheet protector or clear plastic wrap.[6] Acquire the chemiluminescent signal using a CCD-based digital imager or by exposing it to X-ray film. Exposure times will vary from a few seconds to several minutes depending on the signal intensity.
Data Presentation
Quantitative parameters for a typical Western blot protocol using this compound are summarized below. Note that these are starting recommendations and optimal conditions should be determined empirically for each specific antigen-antibody system.
| Parameter | Recommended Range/Value | Notes |
| Protein Load | 20 - 40 µg total lysate per lane | Adjust based on target protein abundance. |
| Blocking Time | 1 hour at Room Temperature | 5% non-fat milk or 3-5% BSA in TBST is standard. |
| Primary Antibody Dilution | 1:500 - 1:50,000 | Titration is necessary for new antibodies.[11][12] |
| Primary Antibody Incubation | 2h at RT or Overnight at 4°C | Overnight incubation can increase signal strength.[9][10] |
| AP-Secondary Antibody Dilution | 1:2,000 - 1:20,000 | High concentrations can lead to background.[8][12] |
| AP-Secondary Antibody Incubation | 1 hour at Room Temperature | --- |
| Wash Steps | 3-5 washes, 5-10 min each | Use ample volume of TBST with agitation. |
| This compound Incubation | 30 min - Overnight at RT | Longer incubation can increase sensitivity.[3] |
| Signal Detection | CCD Imager or X-ray Film | Exposure times vary based on signal strength. |
Visualizations
Western Blot Workflow with this compound
Caption: Key stages of the Western blot protocol from sample preparation to signal detection.
This compound Mechanism of Action
Caption: Enzymatic activation of this compound leading to the emission of light.
References
- 1. researchgate.net [researchgate.net]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. This compound – Bioquote [bioquote.com]
- 4. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. sinobiological.com [sinobiological.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. immunoreagents.com [immunoreagents.com]
- 9. wordpress.clarku.edu [wordpress.clarku.edu]
- 10. sysy.com [sysy.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. licorbio.com [licorbio.com]
Application Notes and Protocols for Lumi-Phos 530 in DNA Probe Assays on Nylon Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumi-Phos 530 is a ready-to-use, highly sensitive chemiluminescent substrate for the detection of alkaline phosphatase (AP) conjugates in various applications, including DNA probe assays on nylon membranes.[1][2][3] It is a formulation of the 1,2-dioxetane substrate, Lumigen PPD.[1] Upon enzymatic dephosphorylation by alkaline phosphatase, this compound enters a high-energy state and decomposes, emitting a sustained glow of light with a maximum wavelength of 530 nm.[1][2] This substrate offers a significant advantage over colorimetric methods, boasting up to 10,000 times greater sensitivity, allowing for the detection of minute quantities of target DNA.[1][2][3] The prolonged and stable light emission, which can last for several hours, provides a wide window for signal detection using X-ray film or CCD imaging systems.[1][4]
These application notes provide detailed protocols and supporting data for the use of this compound in DNA probe assays, such as Southern blotting, on nylon membranes.
Key Features and Advantages
-
Ultra-High Sensitivity: Detects as little as 0.001 attomoles of alkaline phosphatase, enabling the visualization of low-abundance DNA targets.[1]
-
Sustained Signal: The chemiluminescent signal reaches a plateau after approximately 40-50 minutes and can remain constant for several hours, offering flexibility in detection timing.[1]
-
Quantitative Potential: The intensity of the light emission is directly proportional to the amount of alkaline phosphatase, allowing for quantitative analysis of the target DNA.[4]
-
Low Background: Optimized protocols and the inherent properties of the substrate contribute to low background noise, enhancing signal-to-noise ratios.
-
Ready-to-Use Formulation: this compound is supplied as a ready-to-use solution, simplifying workflow and ensuring consistency.[1][2][3]
Data Presentation
Table 1: Performance Characteristics of this compound
| Parameter | Value | Reference |
| Substrate | Lumigen PPD (4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2'-adamantane], disodium salt) | [1] |
| Enzyme | Alkaline Phosphatase | [1][2][3] |
| Detection Method | Chemiluminescence | [5] |
| Emission Maximum | 530 nm | [1][2] |
| Time to Plateau | 40-50 minutes | [1] |
| Signal Duration | Several hours | [1][2] |
| Detection Limit | 17 amol of DNA (30 pg of pUC18 DNA) | [4] |
Table 2: Comparison of Chemiluminescent Substrates (Adapted from Immunoassay Data)
While direct comparative data for DNA probe assays on nylon membranes is limited, the following table, adapted from immunoassay performance studies, provides a general comparison of this compound with a faster-acting substrate, Lumi-Phos PRO (LumiFAST). This data suggests a trade-off between signal generation speed and signal duration that researchers should consider based on their experimental needs.
| Feature | This compound | Lumi-Phos PRO (LumiFAST) | Reference |
| Time to First Result | ~6.3 minutes | ~1 minute | [6][7] |
| Signal-to-Noise Performance | Baseline | 3- to 6-fold increase | [6] |
| Reduction in False Reactives | Baseline | 73% reduction | [7] |
Note: The data in Table 2 is derived from immunoassay applications and should be considered as a general guideline for relative performance in DNA probe assays.
Experimental Protocols
This section provides a detailed protocol for a typical Southern blot procedure using a biotinylated DNA probe and this compound for detection on a positively charged nylon membrane.
I. Southern Blotting and Hybridization
This protocol assumes that DNA has been digested, separated by agarose gel electrophoresis, and transferred to a positively charged nylon membrane.
Materials:
-
Nylon membrane with transferred DNA
-
Hybridization Buffer (e.g., 5X SSC, 0.1% (w/v) SDS, 1% (w/v) blocking reagent)
-
Biotinylated DNA probe
-
Wash Buffer I (2X SSC, 0.1% SDS)
-
Wash Buffer II (0.1X SSC, 0.1% SDS)
-
Blocking Buffer (e.g., 1% (w/v) blocking reagent in TBS)
-
Streptavidin-Alkaline Phosphatase (AP) Conjugate
-
Wash Buffer III (TBS with 0.1% Tween-20)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 9.5, 0.1 M NaCl)
-
This compound
-
Hybridization oven/incubator
-
Shaking platform
-
Heat-sealable bags or hybridization tubes
-
X-ray film or CCD imaging system
Procedure:
-
Pre-hybridization:
-
Place the nylon membrane in a heat-sealable bag or hybridization tube.
-
Add a sufficient volume of pre-warmed Hybridization Buffer to cover the membrane.
-
Incubate for 1-2 hours at the appropriate hybridization temperature (typically 60-68°C) with gentle agitation.
-
-
Hybridization:
-
Denature the biotinylated DNA probe by heating at 95-100°C for 5-10 minutes, then immediately chill on ice.
-
Add the denatured probe to fresh, pre-warmed Hybridization Buffer.
-
Remove the pre-hybridization solution and add the probe-containing hybridization solution to the membrane.
-
Incubate overnight at the hybridization temperature with gentle agitation.
-
-
Post-Hybridization Washes:
-
Wash the membrane twice with Wash Buffer I for 5-10 minutes each at room temperature.
-
Wash the membrane twice with pre-warmed Wash Buffer II for 15-20 minutes each at the hybridization temperature.
-
II. Chemiluminescent Detection
Procedure:
-
Blocking:
-
Rinse the membrane briefly in Wash Buffer III.
-
Incubate the membrane in Blocking Buffer for 30-60 minutes at room temperature with gentle agitation.
-
-
Streptavidin-AP Conjugate Incubation:
-
Dilute the Streptavidin-AP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the membrane in the diluted conjugate solution for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with Wash Buffer III for 10-15 minutes each at room temperature with gentle agitation.
-
-
Equilibration:
-
Wash the membrane twice with Assay Buffer for 2-5 minutes each at room temperature.
-
-
Substrate Incubation and Detection:
-
Drain the excess Assay Buffer from the membrane. Do not allow the membrane to dry.
-
Place the membrane on a clean, flat surface.
-
Pipette this compound solution evenly onto the membrane. Ensure the entire surface is covered.
-
Incubate for 5 minutes at room temperature.
-
Drain the excess substrate and place the membrane in a clear plastic wrap or a development folder.
-
Expose the membrane to X-ray film or a CCD imaging system. The exposure time will vary depending on the signal intensity (initial exposures of 1-5 minutes are recommended).
-
Visualizations
Signaling Pathway of this compound
Caption: Chemiluminescent reaction of this compound.
Experimental Workflow for DNA Probe Assay
Caption: Southern blot workflow with this compound.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Quantification of chemiluminescent DNA probes using liquid scintillation counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemiluminescent detection of DNA on nylon membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 7. media.beckmancoulter.com [media.beckmancoulter.com]
Application of Lumi-Phos 530 in Southern Blotting: A Detailed Guide for Researchers
For Immediate Release
Introduction to Lumi-Phos 530 in Nucleic Acid Detection
This compound is a highly sensitive, ready-to-use chemiluminescent substrate for the detection of alkaline phosphatase (AP) in various blotting applications, including Southern blotting. Its core component is Lumigen PPD (4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane], disodium salt), a 1,2-dioxetane phosphate that, upon enzymatic dephosphorylation, generates a prolonged and intense light emission.[1] A unique co-surfactant system facilitates energy transfer, resulting in a maximum light output at a wavelength of 530 nm.[1][2] This system offers a safe and sensitive alternative to traditional radioactive methods, with a reported sensitivity up to 10,000 times greater than colorimetric substrates.[1][2][3] The sustained "glow" kinetics of this compound, where light emission reaches a plateau after approximately 40-50 minutes and remains stable for several hours, allows for flexible and convenient detection using X-ray film or CCD imaging systems.[1]
This application note provides detailed protocols and performance characteristics for the use of this compound in Southern blotting, designed for researchers, scientists, and drug development professionals seeking a reliable non-radioactive nucleic acid detection method.
Principle of Detection
The chemiluminescent detection of a target DNA sequence using this compound in Southern blotting is a multi-step process. First, a nucleic acid probe, labeled with a hapten such as biotin or digoxigenin (DIG), is hybridized to the target DNA immobilized on a membrane. Following hybridization and stringent washes, an enzyme conjugate, typically streptavidin-alkaline phosphatase (for biotinylated probes) or anti-DIG-alkaline phosphatase (for DIG-labeled probes), is introduced and binds to the hapten on the probe. The membrane is then incubated with this compound. The alkaline phosphatase enzyme catalyzes the removal of a phosphate group from the this compound molecule. This dephosphorylation event renders the dioxetane molecule unstable, causing it to decompose and emit light, which is then captured to visualize the location of the target DNA.
Quantitative Data Summary
While specific quantitative performance data for this compound in Southern blotting is not extensively published, the following table summarizes its general characteristics and comparative data from related applications to provide an indication of its performance.
| Parameter | Value / Observation | Application Context | Source |
| Sensitivity | Capable of detecting as little as 0.001 attomoles of alkaline phosphatase. | General | [1] |
| 10,000 times more sensitive than colorimetric substrates. | Solution-based assays | [1][2][3] | |
| Detection of 180 fg of HindIII digested lambda DNA. | Southern Blotting (with a similar dioxetane substrate) | [4] | |
| Detection of single-copy genes (4.2 and 2.4 pg of target DNA). | Southern Blotting (with a similar dioxetane substrate) | [4] | |
| Signal Kinetics | Light emission reaches a plateau in 40-50 minutes. | General | [1] |
| With low enzyme concentrations, light intensity remains constant for several hours. | General | [1] | |
| Signal can continue for at least 7 days. | Southern Blotting (with a similar dioxetane substrate) | [4] | |
| Emission Maximum | 530 nm | General | [1][2] |
| Signal-to-Noise Ratio | A newer substrate (Lumi-Phos PRO) showed a 3- to 6-fold increase in signal-to-noise performance compared to this compound. | Immunoassays | [5] |
Experimental Protocols
The following section provides a detailed protocol for Southern blotting using this compound for chemiluminescent detection. This protocol assumes the use of a biotinylated DNA probe and a streptavidin-alkaline phosphatase conjugate.
I. DNA Digestion, Electrophoresis, and Transfer
This initial phase follows standard molecular biology procedures.
-
Restriction Digest: Digest 5-10 µg of genomic DNA with the appropriate restriction enzyme(s) to completion.
-
Agarose Gel Electrophoresis: Separate the DNA fragments on a 0.8-1.0% agarose gel until adequate separation is achieved.
-
Depurination (Optional): For large DNA fragments (>10 kb), soak the gel in 0.25 M HCl for 10-15 minutes to facilitate transfer. Rinse with deionized water.
-
Denaturation: Soak the gel in a denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) for 2 x 15 minutes with gentle agitation.
-
Neutralization: Rinse the gel with deionized water and then soak in a neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl) for 2 x 15 minutes.
-
Blotting: Transfer the DNA from the gel to a positively charged nylon or PVDF membrane overnight using a standard capillary transfer setup with 10X SSC or a similar transfer buffer.
-
DNA Fixation: After transfer, rinse the membrane in 2X SSC, air dry, and fix the DNA to the membrane by UV cross-linking or baking at 80°C for 2 hours.
II. Hybridization and Washing
-
Prehybridization: Place the membrane in a hybridization bottle or bag with a sufficient volume of prehybridization solution (e.g., a commercial hybridization buffer or a solution containing 5X SSC, 50% formamide, 0.1% SDS, and a blocking agent like Denhardt's solution or salmon sperm DNA). Incubate at the appropriate hybridization temperature (e.g., 42°C for formamide-containing buffers) for at least 1-2 hours.
-
Probe Denaturation: Denature the biotinylated DNA probe by heating at 100°C for 5-10 minutes, followed by immediate chilling on ice.
-
Hybridization: Add the denatured probe to fresh, pre-warmed prehybridization solution at a final concentration of 5-10 ng/mL. Remove the prehybridization solution from the membrane and add the probe-containing hybridization solution. Incubate overnight at the hybridization temperature with gentle agitation.
-
Low Stringency Washes: Wash the membrane twice with 2X SSC, 0.1% SDS at room temperature for 5-10 minutes each.
-
High Stringency Washes: Wash the membrane twice with 0.1X SSC, 0.1% SDS at a high temperature (e.g., 65-68°C) for 15-20 minutes each. The exact temperature and salt concentration may need to be optimized for your specific probe-target duplex.
III. Chemiluminescent Detection with this compound
-
Blocking: Wash the membrane briefly in a wash buffer (e.g., TBS with 0.1% Tween-20). Incubate the membrane in a blocking buffer (e.g., TBS-T with 0.5-2% non-fat dry milk or a commercial blocking reagent) for 30-60 minutes at room temperature with gentle agitation.
-
Enzyme Conjugate Incubation: Dilute the streptavidin-alkaline phosphatase conjugate in blocking buffer according to the manufacturer's recommendations (e.g., 1:5,000 to 1:20,000). Incubate the membrane with the diluted conjugate for 30-60 minutes at room temperature.
-
Post-Conjugate Washes: Wash the membrane with wash buffer (e.g., TBS-T) for 3-4 times, 5-10 minutes each, to remove unbound conjugate.
-
Substrate Equilibration: Wash the membrane in a substrate buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2) for 2 x 5 minutes.
-
This compound Incubation: Drain the excess buffer from the membrane. Place the membrane on a clean, flat surface (e.g., a sheet protector). Pipette the this compound solution directly onto the membrane surface, ensuring complete and even coverage. Incubate for 5 minutes at room temperature.
-
Signal Development and Imaging: Drain the excess this compound from the membrane and place it between two sheets of clear plastic (e.g., a sheet protector or hybridization bag), ensuring no air bubbles are trapped. Expose the membrane to X-ray film or a CCD camera. Initial exposures can range from 5 to 60 minutes.[6] Due to the sustained signal, multiple exposures can be taken to achieve the optimal image.
Visualizations
Signaling Pathway
References
- 1. This compound – Bioquote [bioquote.com]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Nonradioactive DNA detection on Southern blots by enzymatically triggered chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 6. Rapid and sensitive detection of DNA in Southern blots with chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Signal with Lumi-Phos 530
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for determining the optimal incubation time of Lumi-Phos 530, a chemiluminescent substrate for alkaline phosphatase (AP), in enzyme-linked immunosorbent assays (ELISA) and Western blotting applications. Adherence to these protocols will enable users to maximize signal intensity and achieve high sensitivity in their assays.
Introduction to this compound
This compound is a ready-to-use, highly sensitive chemiluminescent substrate for the detection of alkaline phosphatase in various immunoassays.[1][2][3] The substrate is based on the 1,2-dioxetane molecule, Lumigen PPD.[2][4] Upon enzymatic dephosphorylation by alkaline phosphatase, this compound becomes unstable and decomposes, emitting a sustained glow of light with a maximum emission at 530 nm.[1] This sustained light output, especially at low enzyme concentrations, allows for a flexible window for signal detection.[2]
The intensity of the chemiluminescent signal is directly proportional to the amount of alkaline phosphatase present, enabling the quantification of the target molecule. This compound is suitable for a variety of applications, including ELISAs and Western blots, offering a significant increase in sensitivity over colorimetric substrates.[1][2]
Chemiluminescent Signaling Pathway
The enzymatic reaction of this compound involves a multi-step process initiated by alkaline phosphatase. The enzyme catalyzes the removal of a phosphate group from the stable dioxetane substrate, generating an unstable phenolate intermediate. This intermediate rapidly fragments, producing an excited-state methyl meta-oxybenzoate anion which, upon decay to its ground state, releases energy in the form of light.
Factors Influencing Optimal Incubation Time
The optimal incubation time for this compound is a critical parameter that can be influenced by several factors:
-
Enzyme Concentration: Higher concentrations of alkaline phosphatase will lead to a faster reaction rate, reaching the signal plateau more quickly. Conversely, lower enzyme concentrations will require longer incubation times to generate a robust signal.[2]
-
Temperature: Enzymatic reactions are temperature-dependent. Incubation at higher temperatures (e.g., 37°C) will generally accelerate the reaction and shorten the time to reach optimal signal compared to room temperature.[2]
-
Assay Format:
-
Solution-based assays (e.g., ELISA): The reaction kinetics are typically faster, with a defined plateau phase.
-
Membrane-based assays (e.g., Western Blot): The substrate needs to diffuse into the membrane matrix, and the reaction kinetics can be slower and more prolonged.
-
Experimental Protocols
To achieve the best possible results, it is recommended to empirically determine the optimal incubation time for your specific assay conditions. The following are detailed protocols for both ELISA and Western blotting to establish the ideal signal generation window.
Protocol 1: Determining Optimal Incubation Time in an ELISA Assay
This protocol describes a time-course experiment to monitor the development of the chemiluminescent signal in a 96-well plate format.
Materials:
-
White, opaque 96-well microplate
-
Antigen-coated and blocked microplate
-
Samples containing a known high and low concentration of the target analyte
-
Primary antibody
-
Alkaline phosphatase-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound substrate
-
Luminometer
Procedure:
-
Assay Setup: Perform your standard ELISA procedure up to the step of secondary antibody incubation. Include wells for a high positive control, a low positive control, and a negative control (no analyte).
-
Substrate Addition: Allow this compound to equilibrate to the incubation temperature (e.g., 37°C or room temperature). Add 100 µL of this compound to each well.
-
Kinetic Measurement: Immediately place the plate in a luminometer pre-set to the same incubation temperature.
-
Data Acquisition: Measure the relative light units (RLU) from each well at regular intervals (e.g., every 5 minutes for the first 60 minutes, and then every 15 minutes for an additional hour).
Data Presentation:
| Incubation Time (minutes) | High Positive Control (RLU) | Low Positive Control (RLU) | Negative Control (RLU) | Signal-to-Noise (High/Negative) |
| 5 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
| 10 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
| 20 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
| 30 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
| 40 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
| 50 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
| 60 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
| 75 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
| 90 | Expected RLU Value | Expected RLU Value | Expected RLU Value | Calculated Value |
Interpretation:
The optimal incubation time is the point at which the signal-to-noise ratio is maximized, typically on the plateau of the signal development curve for the low positive control. For solution-based assays at 37°C, this is often observed between 40-50 minutes.[2]
Protocol 2: Determining Optimal Incubation Time in a Western Blot Assay
This protocol outlines a method to determine the best incubation time with this compound for detecting a target protein on a membrane.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer
-
Primary antibody
-
Alkaline phosphatase-conjugated secondary antibody
-
Wash buffer
-
This compound substrate
-
Chemiluminescence imaging system (e.g., CCD camera-based imager or X-ray film)
-
Plastic wrap or membrane protector
Procedure:
-
Immunodetection: Perform your standard Western blot protocol up to the final wash step after secondary antibody incubation.
-
Substrate Incubation: Place the membrane on a clean, flat surface. Pipette a sufficient volume of this compound directly onto the membrane to ensure complete and even coverage.
-
Time-Course Imaging:
-
Immediately after adding the substrate, place the membrane in a plastic protector and acquire an initial image (Time = 0).
-
Continue to acquire images at various time points (e.g., 5, 15, 30, 60 minutes, and even longer intervals such as 2, 4, and overnight if necessary). For many chemiluminescent substrates, a 5-minute incubation is a good starting point.
-
Data Presentation:
| Incubation Time | Target Band Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Background Ratio |
| 5 min | Measured Value | Measured Value | Calculated Value |
| 15 min | Measured Value | Measured Value | Calculated Value |
| 30 min | Measured Value | Measured Value | Calculated Value |
| 1 hr | Measured Value | Measured Value | Calculated Value |
| 2 hr | Measured Value | Measured Value | Calculated Value |
| 4 hr | Measured Value | Measured Value | Calculated Value |
| Overnight | Measured Value | Measured Value | Calculated Value |
Interpretation:
The optimal incubation time for Western blotting is the duration that provides the strongest signal for the target protein with the lowest background, resulting in the highest signal-to-background ratio. For membrane-based assays, this can range from 30 minutes to overnight.[2]
Summary of Recommended Incubation Times
Based on available data and the expected outcomes of the optimization protocols, the following table provides general recommendations for this compound incubation times.
| Assay Type | Temperature | Recommended Incubation Time | Notes |
| ELISA (Microplate) | 37°C | 40 - 50 minutes | Signal will reach a plateau.[2] |
| ELISA (Microplate) | Room Temperature | 60 - 90 minutes | Slower reaction kinetics compared to 37°C. |
| Western Blot | Room Temperature or 37°C | 30 minutes - Overnight | Longer incubations may be necessary for low abundance targets.[2] |
| Automated Immunoassays | System Dependent | ~ 6 minutes | Signal generation can be much faster in automated systems.[5] |
Note: These are starting recommendations. Optimal times may vary depending on the specific antibodies, antigen concentrations, and detection instrumentation used. Empirical determination as described in the protocols is highly recommended for achieving the best results.
References
- 1. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 2. This compound – Bioquote [bioquote.com]
- 3. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Lumigen PPD (124951-96-8) for sale [vulcanchem.com]
- 5. media.beckmancoulter.com [media.beckmancoulter.com]
Adapting Lumi-Phos 530 for Automated Immunoassay Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumi-Phos 530 is a widely utilized chemiluminescent substrate for alkaline phosphatase (AP) in various immunoassay applications.[1][2][3][4] Its high sensitivity and sustained signal kinetics make it a robust choice for the detection of low-abundance analytes.[1][2] This document provides detailed application notes and protocols for adapting this compound for use in automated immunoassay systems, addressing key considerations for workflow optimization and data interpretation. While newer substrates offer faster signal generation, this compound remains a reliable and cost-effective option for many platforms.
Properties of this compound
This compound is a ready-to-use formulation containing the dioxetane substrate, Lumigen PPD.[1][3] Upon enzymatic dephosphorylation by alkaline phosphatase, Lumigen PPD becomes unstable and decomposes, emitting light with a maximum wavelength of 530 nm.[1][2] This substrate is reported to be 10,000 times more sensitive than colorimetric alternatives.[1][2][3]
Key Considerations for Automation
While offering high sensitivity, a primary consideration for adapting this compound to automated systems is its signal generation time, which can be approximately 6.3 minutes.[5] This is in contrast to newer formulations like LumiFAST (Lumi-Phos PRO) which can generate a signal in about 1 minute.[5][6] This extended incubation time may impact the throughput of high-speed analyzers. However, for many automated systems, this incubation can be scheduled and integrated into the overall assay workflow without becoming a significant bottleneck.
Quantitative Data Summary
The following tables summarize the performance characteristics of this compound, including comparative data with a rapid-generation substrate to aid in decision-making for specific automated platforms.
Table 1: this compound Performance Characteristics
| Parameter | Value | Source |
| Substrate Type | 1,2-dioxetane (Lumigen PPD) | [1][3] |
| Enzyme | Alkaline Phosphatase (AP) | [1][2][3][4] |
| Emission Maximum | 530 nm | [1][2] |
| Sensitivity | Up to 10,000x > colorimetric substrates | [1][2][3] |
| Signal Generation Time | ~6.3 minutes | [5] |
| Storage | 2-8°C, protect from light | [1][2] |
Table 2: Comparative Performance with a Rapid Substrate (LumiFAST/Lumi-Phos PRO)
| Parameter | This compound | LumiFAST/Lumi-Phos PRO | Source |
| Luminometer Read Time | ~6.3 minutes | ~1 minute | [5][6] |
| Signal-to-Noise Performance | Baseline | 3- to 6-fold increase | [5][6] |
| Reduction in Spurious Elevations (from endogenous ALP) | Baseline | >50% reduction | [5][6] |
| Reduction in False Reactives | Baseline | 73% reduction | [5] |
Signaling Pathway and Experimental Workflow
Chemiluminescent Reaction of this compound
The following diagram illustrates the enzymatic activation and subsequent light emission of the this compound substrate.
Caption: Enzymatic dephosphorylation of this compound by AP, leading to an unstable intermediate that decomposes to emit light.
Automated Immunoassay Workflow
This diagram outlines a typical workflow for a sandwich immunoassay on an automated platform using this compound.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]
- 5. media.beckmancoulter.com [media.beckmancoulter.com]
- 6. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
Application Notes and Protocols: A Comparative Analysis of Lumi-Phos 530 with PVDF and Nitrocellulose Membranes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of Lumi-Phos 530, a chemiluminescent substrate for alkaline phosphatase (AP), in Western blotting applications. It offers a comparative analysis of its performance with two commonly used blotting membranes: polyvinylidene difluoride (PVDF) and nitrocellulose. This guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key workflows and signaling pathways to aid in experimental design and data interpretation.
Introduction to this compound and Blotting Membranes
This compound is a highly sensitive chemiluminescent substrate for the detection of alkaline phosphatase-conjugated molecules. Upon enzymatic dephosphorylation, this compound generates a sustained, high-intensity light emission, enabling the detection of low-abundance proteins. The choice of blotting membrane is a critical factor that can significantly influence the quality of Western blot results, affecting protein binding, signal intensity, and background noise.
Polyvinylidene Difluoride (PVDF) Membranes are known for their high mechanical strength and broad chemical compatibility.[1][2] They possess a high protein binding capacity, making them ideal for the detection of weakly expressed proteins and for protocols that require membrane stripping and reprobing.[1][3] However, their hydrophobic nature necessitates a methanol activation step prior to use, and they can sometimes exhibit higher background fluorescence.[1]
Nitrocellulose Membranes are a traditional and widely used support for Western blotting. They offer excellent protein binding and retention capabilities, coupled with low background noise, which contributes to high signal-to-noise ratios.[2][3] While generally less robust than PVDF, making them more susceptible to damage during handling and stripping procedures, they do not require pre-activation with methanol.[1][2]
Both PVDF and nitrocellulose membranes are compatible with chemiluminescent detection methods.[1][4] The selection between the two often depends on the specific requirements of the experiment, including the abundance of the target protein, the need for reprobing, and the desired balance between signal intensity and background.
Quantitative Data Summary
While direct quantitative comparisons of this compound on PVDF versus nitrocellulose membranes are not extensively published, the performance can be inferred from the inherent properties of the membranes. The following table summarizes the key characteristics of each membrane type that influence the outcome of chemiluminescent Western blotting with this compound.
| Feature | PVDF Membrane | Nitrocellulose Membrane | Reference |
| Protein Binding Capacity | High (150-300 µg/cm²) | Moderate (80-100 µg/cm²) | [3] |
| Signal Intensity | Potentially higher for low-abundance proteins due to greater binding capacity. | Good signal intensity, particularly for moderately to highly abundant proteins. | [1] |
| Background Noise | Can be higher, requiring careful blocking and washing. | Generally lower, leading to a good signal-to-noise ratio. | [2][3] |
| Durability | High; suitable for stripping and reprobing. | Lower; more fragile and less suitable for repeated stripping. | [1][2] |
| Chemical Resistance | High | Low | [3] |
| Pre-activation Required | Yes (Methanol) | No | [1] |
Experimental Protocols
The following are detailed protocols for performing a Western blot using this compound with either a PVDF or nitrocellulose membrane. These protocols are intended as a general guide and may require optimization for specific applications.
General Western Blot Workflow
Caption: General workflow for chemiluminescent Western blotting.
Detailed Protocol for PVDF Membranes
Materials:
-
PVDF membrane (0.2 µm or 0.45 µm pore size)
-
Methanol
-
Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3)
-
Tris-buffered saline with Tween 20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (specific to the target protein)
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
This compound substrate
-
Deionized water
Procedure:
-
Protein Transfer:
-
Following SDS-PAGE, activate the PVDF membrane by immersing it in methanol for 15-30 seconds.
-
Equilibrate the activated membrane in transfer buffer for at least 5 minutes.
-
Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform electrotransfer according to the manufacturer's instructions for your apparatus.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Wash the membrane three times with TBST for 10 minutes each, followed by a final wash with TBS (without Tween 20) for 5 minutes to remove residual detergent.
-
-
Signal Detection:
-
Drain the excess buffer from the membrane.
-
Incubate the membrane with this compound substrate according to the manufacturer's instructions (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing it to X-ray film.
-
Detailed Protocol for Nitrocellulose Membranes
Materials:
-
Nitrocellulose membrane (0.2 µm or 0.45 µm pore size)
-
Transfer buffer (e.g., Towbin buffer)
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody
-
Alkaline phosphatase (AP)-conjugated secondary antibody
-
This compound substrate
-
Deionized water
Procedure:
-
Protein Transfer:
-
Following SDS-PAGE, equilibrate the nitrocellulose membrane in transfer buffer for at least 10 minutes.
-
Assemble the transfer stack and perform electrotransfer.
-
-
Blocking, Antibody Incubations, and Washing:
-
Follow steps 2-6 as described in the PVDF protocol. Nitrocellulose is more fragile, so handle the membrane with care, especially during washing steps.
-
-
Signal Detection:
-
Follow step 7 as described in the PVDF protocol.
-
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5] Its dysregulation is frequently implicated in cancer. Western blotting is a key technique to study the activation state of EGFR and its downstream effectors. The following diagram illustrates a simplified EGFR signaling cascade that can be analyzed using Western blotting with this compound for detection.
Caption: Simplified EGFR signaling pathway.
In a typical experiment, cells are treated with EGF to stimulate the pathway. Cell lysates are then subjected to Western blotting to detect the phosphorylation (activation) of key proteins like EGFR, MEK, and ERK using phospho-specific primary antibodies. An AP-conjugated secondary antibody and this compound are then used for sensitive detection of these activation events.
Conclusion
Both PVDF and nitrocellulose membranes are effective choices for chemiluminescent Western blotting using this compound. The optimal membrane depends on the specific experimental goals. PVDF is recommended for applications requiring high sensitivity for low-abundance proteins and for protocols involving stripping and reprobing. Nitrocellulose is an excellent choice for routine Western blots where low background is a priority. By following the detailed protocols and considering the comparative data presented, researchers can optimize their Western blotting experiments to achieve high-quality, reproducible results.
References
Application Notes and Protocols for Lumi-Phos 530 in Magnetic Bead-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumi-Phos 530 is a highly sensitive chemiluminescent substrate for alkaline phosphatase (AP), widely employed in various immunoassays.[1][2][3] Its application in magnetic bead-based assays offers numerous advantages, including high throughput, enhanced precision, and simplified washing steps, leading to lower background signals and improved sensitivity.[4][5] This document provides detailed application notes and protocols for the effective use of this compound in magnetic bead-based chemiluminescent immunoassays (CLIA).
Chemiluminescent immunoassays (CLIAs) utilizing magnetic beads as the solid phase provide a robust platform for the quantification of a wide range of analytes, from proteins and hormones to nucleic acids.[4] The magnetic beads serve as a mobile solid support, allowing for efficient capture of the target analyte from the sample. The use of an alkaline phosphatase enzyme conjugate, in conjunction with a high-performance chemiluminescent substrate like this compound, enables the generation of a sustained light signal that is directly proportional to the amount of analyte in the sample. This compound is a ready-to-use formulation containing Lumigen PPD, which upon reaction with alkaline phosphatase, produces a prolonged glow with an emission maximum at 530 nm.[1][2] This sustained signal provides flexibility in measurement timing and contributes to the high sensitivity of the assay, capable of detecting attomoles of the enzyme.[1]
Principle of the Assay
The magnetic bead-based immunoassay is a heterogeneous assay format. The fundamental principle involves the specific binding of an analyte to antibodies immobilized on the surface of magnetic beads. A second antibody, conjugated to alkaline phosphatase, binds to a different epitope on the analyte, forming a "sandwich" complex. After magnetic separation and washing to remove unbound reagents, the this compound substrate is added. The alkaline phosphatase enzyme catalyzes the dephosphorylation of the substrate, leading to the emission of light. The intensity of the emitted light is then measured using a luminometer and is directly proportional to the concentration of the analyte in the sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general workflow of a magnetic bead-based immunoassay.
Caption: General workflow of a magnetic bead-based immunoassay.
Caption: Enzymatic reaction of this compound.
Materials and Reagents
Reagents
-
This compound (ready-to-use solution)
-
Streptavidin-coated magnetic beads (e.g., 1 µm diameter)
-
Biotinylated capture antibody
-
Alkaline phosphatase-conjugated detection antibody
-
Analyte standard and samples
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, pH 7.4)
-
Assay Buffer (e.g., PBS with 1% BSA and 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., Assay Buffer with an additional blocking agent)
Equipment
-
Luminometer capable of reading 96-well plates
-
Magnetic separator for 96-well plates
-
Microplate shaker
-
Calibrated pipettes and tips
-
96-well white, opaque microplates
Experimental Protocols
Protocol 1: Preparation of Antibody-Coupled Magnetic Beads
-
Bead Resuspension: Resuspend the stock solution of streptavidin-coated magnetic beads by vortexing for 1 minute.
-
Bead Washing:
-
Pipette the required volume of beads into a microcentrifuge tube.
-
Place the tube on a magnetic separator for 2 minutes to pellet the beads.
-
Carefully aspirate and discard the supernatant.
-
Remove the tube from the magnet and add 1 mL of Wash Buffer. Vortex to resuspend the beads.
-
Repeat the magnetic separation and washing steps two more times.
-
-
Antibody Coupling:
-
After the final wash, resuspend the beads in Assay Buffer to the original stock concentration.
-
Add the biotinylated capture antibody at a pre-optimized concentration (e.g., 10 µg/mL).
-
Incubate for 60 minutes at room temperature on a microplate shaker.
-
-
Blocking:
-
Pellet the antibody-coupled beads using the magnetic separator and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
Resuspend the beads in Blocking Buffer and incubate for 30 minutes at room temperature.
-
-
Final Preparation:
-
Wash the beads three times with Wash Buffer.
-
Resuspend the beads in Assay Buffer to the desired working concentration.
-
Protocol 2: Magnetic Bead-Based Immunoassay
-
Analyte and Standard Incubation:
-
Add 50 µL of prepared antibody-coupled magnetic beads to each well of a 96-well white, opaque microplate.
-
Add 50 µL of analyte standards or samples to the respective wells.
-
Incubate for 60-120 minutes at room temperature on a microplate shaker.
-
-
Washing:
-
Place the microplate on a magnetic separator for 3 minutes to pellet the beads.
-
Aspirate and discard the supernatant.
-
Remove the plate from the magnet and add 200 µL of Wash Buffer to each well. Resuspend the beads by shaking.
-
Repeat the magnetic separation and washing steps two more times.
-
-
Detection Antibody Incubation:
-
Resuspend the beads in 100 µL of Assay Buffer containing the AP-conjugated detection antibody at a pre-optimized concentration.
-
Incubate for 60 minutes at room temperature on a microplate shaker.
-
-
Final Washing:
-
Repeat the washing steps as described in step 2.
-
-
Chemiluminescent Signal Generation:
-
After the final wash, remove all residual Wash Buffer.
-
Equilibrate the this compound substrate to room temperature before use.
-
Add 100 µL of this compound to each well.
-
Incubate for 5-10 minutes at room temperature to allow the signal to develop.
-
-
Signal Measurement:
-
Measure the chemiluminescent signal (in Relative Light Units, RLU) using a luminometer.
-
Data Presentation
Quantitative data from a typical magnetic bead-based immunoassay using this compound is summarized below. These tables are provided as examples; actual results may vary depending on the specific assay and analyte.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | 1.5 pg/mL |
| Limit of Quantitation (LOQ) | 5.0 pg/mL |
| Dynamic Range | 5 - 5,000 pg/mL |
| Intra-assay Precision (CV%) | < 8% |
| Inter-assay Precision (CV%) | < 12% |
Table 2: Signal-to-Noise Ratio
| Analyte Concentration (pg/mL) | Average RLU | Standard Deviation | Signal-to-Noise (S/N) Ratio |
| 0 (Blank) | 1,500 | 150 | - |
| 5 | 4,500 | 360 | 3.0 |
| 50 | 42,000 | 3,360 | 28.0 |
| 500 | 410,000 | 32,800 | 273.3 |
| 5,000 | 3,900,000 | 312,000 | 2600.0 |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Background | Incomplete washing | Increase the number of wash steps or the volume of Wash Buffer. |
| Non-specific binding | Increase the concentration of blocking agents in the Assay Buffer. | |
| Contamination of this compound | Use fresh, uncontaminated substrate. Ensure pipette tips are clean. | |
| Low Signal | Insufficient incubation times | Optimize incubation times for antibody binding and substrate reaction. |
| Inactive enzyme conjugate | Use a fresh or properly stored AP-conjugated antibody. | |
| Incorrect buffer pH | Ensure all buffers are at the correct pH. | |
| High Variability (CV%) | Inconsistent pipetting | Use calibrated pipettes and ensure proper technique. |
| Incomplete bead resuspension | Vortex beads thoroughly before and during washing steps. | |
| Temperature fluctuations | Maintain a consistent temperature during incubations. |
Logical Relationships of Assay Components
The following diagram illustrates the interaction of the key components in the assay.
Caption: Interaction of key assay components.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. news-medical.net [news-medical.net]
- 5. Magnetic Beads for Chemiluminescence Immunoassay - CD Bioparticles [cd-bioparticles.com]
Application Notes and Protocols for Chemiluminescent Northern Blot Analysis Using Lumi-Phos 530
For Researchers, Scientists, and Drug Development Professionals
Introduction
Northern blotting is a key technique in molecular biology for the study of gene expression through the detection and quantification of specific RNA sequences. While traditionally reliant on radioactive probes, non-radioactive methods have gained prominence due to safety and logistical advantages. Chemiluminescent detection, in particular, offers a highly sensitive and rapid alternative.
This document provides detailed application notes and protocols for performing chemiluminescent Northern blot analysis using Lumi-Phos 530. This compound is a ready-to-use, highly sensitive chemiluminescent substrate for alkaline phosphatase (AP). It contains Lumigen PPD [4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2′-adamantane]], a 1,2-dioxetane that, upon dephosphorylation by alkaline phosphatase, becomes unstable and emits a sustained, high-intensity light at a maximum wavelength of 530 nm.[1] This method allows for the detection of attomole levels of target RNA with low background, providing a broad dynamic range for quantitative analysis.[1]
Data Presentation
The use of this compound in Northern blot analysis provides excellent sensitivity and a wide dynamic range. While specific performance can vary based on experimental conditions, the following table summarizes the expected quantitative results.
| Parameter | Expected Performance with this compound | Notes |
| Sensitivity | Low femtogram to picogram range of target RNA | Capable of detecting as little as 0.001 attomoles of alkaline phosphatase.[1] |
| Dynamic Range | 3-4 orders of magnitude | Allows for the quantification of both low and high abundance transcripts. |
| Signal Duration | Sustained signal for several hours | With low concentrations of enzyme, the light intensity remains constant, allowing for multiple exposures.[1] |
| Time to Results | 30 minutes to 2 hours for signal development | Signal begins to develop within minutes and reaches a plateau after 40-50 minutes.[1] |
| Signal-to-Noise Ratio | High | Optimized for low background luminescence, resulting in clear and easily quantifiable bands.[2] |
Signaling Pathway and Experimental Workflow
To visualize the underlying principles and the procedural steps, two diagrams are provided below.
Chemiluminescent Signaling Pathway of this compound
The following diagram illustrates the enzymatic activation and subsequent light emission of the this compound substrate.
Caption: Enzymatic activation of this compound by alkaline phosphatase.
Experimental Workflow for Chemiluminescent Northern Blot
The diagram below outlines the major steps involved in performing a Northern blot analysis with this compound detection.
Caption: Step-by-step workflow of a chemiluminescent Northern blot experiment.
Experimental Protocols
This section provides a detailed methodology for performing a chemiluminescent Northern blot analysis using a biotinylated probe and this compound.
Materials and Reagents
-
Total RNA or poly(A)+ RNA
-
Biotinylated RNA or DNA probe specific to the target transcript
-
This compound (ready-to-use solution)
-
Positively charged nylon membrane
-
Streptavidin-Alkaline Phosphatase (Streptavidin-AP) conjugate
-
Denaturing agarose gel (with formaldehyde)
-
MOPS running buffer
-
20x SSC buffer
-
Hybridization buffer (e.g., ULTRAhyb™-Oligo)
-
Blocking buffer (e.g., 5% SDS, 17 mM Na2HPO4, 8.3 mM NaH2PO4)
-
Wash buffers (high and low stringency)
-
DEPC-treated water
-
UV crosslinker
-
Hybridization oven/incubator
-
CCD camera imaging system or X-ray film and developing reagents
Protocol
1. RNA Gel Electrophoresis a. Prepare a denaturing formaldehyde agarose gel. b. Denature RNA samples by heating at 65°C for 15 minutes in RNA loading buffer containing formamide and formaldehyde. c. Separate the RNA by size by running the gel in 1x MOPS buffer.
2. Transfer of RNA to Membrane a. Transfer the RNA from the gel to a positively charged nylon membrane overnight using capillary transfer with 20x SSC buffer. b. After transfer, rinse the membrane in 2x SSC.
3. Immobilization of RNA a. UV-crosslink the RNA to the membrane according to the manufacturer's instructions for the crosslinker.
4. Probe Hybridization a. Place the membrane in a hybridization bottle or bag and pre-hybridize with hybridization buffer for at least 30 minutes at the appropriate temperature (e.g., 42°C for DNA oligonucleotide probes, 68°C for RNA probes). b. Denature the biotinylated probe by heating at 95-100°C for 5 minutes, then immediately place on ice. c. Add the denatured probe to fresh hybridization buffer and add it to the membrane. d. Hybridize overnight with constant rotation at the appropriate temperature.
5. Post-Hybridization Washes a. Perform two low-stringency washes with 2x SSC, 0.1% SDS for 5-15 minutes each at room temperature. b. Perform two high-stringency washes with 0.1x SSC, 0.1% SDS for 15 minutes each at the hybridization temperature to remove non-specifically bound probe.
6. Chemiluminescent Detection a. Block the membrane by incubating it in blocking buffer for 30-60 minutes at room temperature with gentle agitation. b. Dilute the Streptavidin-AP conjugate in blocking buffer (e.g., 1:5,000 to 1:20,000 dilution). c. Incubate the membrane in the Streptavidin-AP solution for 30-60 minutes at room temperature with gentle agitation. d. Wash the membrane three times for 15 minutes each with a wash buffer (e.g., 1x PBS with 0.1% Tween-20) to remove unbound conjugate. e. Equilibrate the membrane in substrate buffer (e.g., 1x TBS or PBS) for 5 minutes. f. Remove the membrane from the buffer and place it on a clean, flat surface. g. Pipette the this compound solution directly onto the membrane, ensuring the entire surface is covered. Incubate for 5 minutes at room temperature. h. Drain the excess substrate and wrap the damp membrane in a clear plastic sheet protector or saran wrap.
7. Imaging a. Immediately expose the membrane to a CCD camera-based imaging system or X-ray film. b. Typical exposure times can range from a few seconds to several minutes, depending on the abundance of the target RNA. Due to the sustained signal of this compound, multiple exposures can be taken to achieve the optimal image.
Conclusion
Chemiluminescent Northern blot analysis using this compound offers a safe, highly sensitive, and quantitative method for the study of gene expression. The long-lived signal and low background associated with this substrate facilitate the detection and analysis of a wide range of RNA targets, making it a valuable tool for researchers in various fields of molecular biology and drug development.
References
Application Notes: Quantitative Protein Analysis Using Lumi-Phos 530 in Western Blots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blotting is a cornerstone technique for the identification and quantification of specific proteins within complex biological samples. When coupled with a highly sensitive chemiluminescent substrate, this method provides the precision required for robust protein quantification. Lumi-Phos 530 is a ready-to-use, 1,2-dioxetane-based chemiluminescent substrate for alkaline phosphatase (AP) conjugated antibodies. Its unique formulation allows for ultrasensitive detection of proteins, reaching into the low picogram to femtogram range.[1] The sustained signal emission, with light intensity remaining constant for several hours with low enzyme concentrations, makes this compound particularly well-suited for quantitative analysis, enabling accurate measurement of protein expression levels.[1]
Principle of Detection
This compound contains the substrate Lumigen PPD. When an alkaline phosphatase (AP) enzyme conjugate, bound to a secondary antibody, comes into contact with this compound, it catalyzes the dephosphorylation of the substrate. This initiates a multi-step chemical reaction that results in the emission of light at a maximum wavelength of 530 nm.[1][2] The intensity of the emitted light is directly proportional to the amount of AP enzyme present, which in turn corresponds to the abundance of the target protein. This signal can be captured using CCD camera-based imaging systems or X-ray film.[1]
Quantitative Data Presentation
The performance of a chemiluminescent substrate is critical for generating reliable quantitative data. Key parameters include sensitivity, signal duration, and dynamic range.
| Feature | Specification | Source |
| Detection Method | Chemiluminescent | [1][3] |
| Enzyme | Alkaline Phosphatase (AP) | [1][4] |
| Sensitivity | Low picogram to femtogram range; as little as 0.001 attomoles of enzyme can be detected. | [1] |
| Signal Duration | With low concentrations of enzyme, light intensity remains constant for several hours. | [1] |
| Time to Signal | Chemiluminescence increases over time, reaching a plateau after 40-50 minutes at 37°C. | [1] |
| Membrane Compatibility | Nylon and PVDF membranes. | [1] |
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and biological pathways is essential for understanding the context of protein quantification.
Detailed Protocol for Quantitative Western Blotting with this compound
This protocol provides a comprehensive guide for the quantification of protein levels. Optimization may be required depending on the specific protein of interest and antibodies used.
1. Sample Preparation and Protein Quantification
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Prepare serial dilutions of a control sample to generate a standard curve for quantitative analysis.
2. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein for each sample and the serial dilutions onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nylon membrane.[1] Confirm transfer efficiency with Ponceau S staining.
3. Immunodetection
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane thoroughly with TBST (at least 3-5 times for 5 minutes each) to remove unbound secondary antibody. A final wash in TBS (without Tween-20) may be performed to remove residual detergent.
4. Chemiluminescent Detection and Data Acquisition
-
Substrate Incubation: Drain excess wash buffer from the membrane. It is crucial that the membrane does not dry out. Pipette this compound directly onto the protein side of the membrane, ensuring the entire surface is covered (approximately 0.1 mL/cm²). Incubate for 5 minutes at room temperature.[5] For membrane experiments, saturation with this compound and incubation can range from 30 minutes to overnight.[1]
-
Signal Capture: Remove excess substrate and place the membrane in a plastic sheet protector or between two layers of clear plastic wrap. Capture the chemiluminescent signal using a CCD-based digital imager. It is recommended to take a series of timed exposures to ensure the signal from the bands of interest falls within the linear dynamic range of the camera. Avoid signal saturation for accurate quantification.
5. Quantitative Analysis
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the captured images.
-
Subtract the background from each band's intensity.
-
Normalize the signal of the target protein to a loading control (e.g., a housekeeping protein like GAPDH or β-actin).
-
Use the standard curve generated from the serial dilutions to determine the relative abundance of the target protein in each sample. For accurate quantification, ensure that the signals for all samples fall within the linear range of the standard curve.[5]
References
- 1. This compound – Bioquote [bioquote.com]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Western Blotting Technique | Rockland [rockland.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lumi-Phos 530 Assays
Welcome to the technical support center for Lumi-Phos 530 assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of weak or no signal during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemiluminescent substrate for alkaline phosphatase (AP). It is a ready-to-use formulation containing a 1,2-dioxetane phosphate substrate. When the enzyme alkaline phosphatase dephosphorylates the substrate, it forms an unstable intermediate that decomposes and emits light at a maximum wavelength of 530 nm.[1][2] This light emission can be detected by a luminometer or CCD camera.
Q2: What are the common applications of this compound?
This compound is widely used in various immunoassays for the sensitive detection of AP-conjugated molecules. Common applications include:
Q3: What are the key advantages of using this compound?
This compound offers several advantages, including:
-
High Sensitivity: It can detect attomole levels of alkaline phosphatase, making it significantly more sensitive than colorimetric substrates.[1]
-
Sustained Signal: The light emission can be constant for several hours with low enzyme concentrations, providing a wide window for detection.[1]
-
Ready-to-Use Formulation: It is supplied as a ready-to-use solution, simplifying experimental setup.[1][2][4]
Troubleshooting Weak or No Signal
A weak or absent signal is a common issue in chemiluminescent assays. The following sections provide a systematic guide to identifying and resolving the root cause of this problem in your this compound assays.
Diagram: this compound Signaling Pathway
Caption: Mechanism of light production in this compound assays.
Troubleshooting Workflow
When encountering a weak or no signal, it is recommended to follow a logical troubleshooting workflow. Start by examining the most common and easily rectifiable issues.
Diagram: Troubleshooting Workflow for Weak/No Signal
Caption: A step-by-step guide to troubleshooting weak signals.
Detailed Troubleshooting Guides
Issue 1: Problems with the this compound Substrate
| Potential Cause | Recommended Solution |
| Improper Storage | This compound should be stored at 4°C and protected from light.[1] Exposure to light or elevated temperatures can lead to degradation of the substrate. |
| Contamination | Ensure that the substrate solution is not contaminated with alkaline phosphatase or other enzymes. Use dedicated, sterile pipette tips when handling the reagent. |
| Expired Reagent | Do not use this compound beyond its expiration date. |
| Incorrect Working Temperature | Bring the this compound solution to room temperature before use as recommended.[1] |
| Insufficient Volume | Ensure the membrane (in Western blotting) or the well (in ELISA) is completely and evenly covered with the substrate. A common recommendation is 0.1 mL of substrate per cm² of membrane.[5] |
Issue 2: Issues with Antibodies (Primary and Secondary)
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of both primary and secondary antibodies is critical. Titrate each antibody to determine the optimal dilution. Too low a concentration will result in a weak signal, while too high a concentration can lead to high background and potential "hook effect". |
| Inactive Antibody | Ensure antibodies have been stored correctly according to the manufacturer's instructions. Repeated freeze-thaw cycles can reduce antibody activity. |
| Incorrect Secondary Antibody | Verify that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary). |
| Non-specific Binding | Inadequate blocking can lead to high background, which can obscure a weak signal. Ensure the blocking step is performed with an appropriate blocking agent (e.g., BSA or non-fat milk) for a sufficient duration. |
Table 1: Recommended Antibody Dilutions for Chemiluminescent Western Blotting with AP Conjugates
| Antibody | Starting Dilution Range |
| Primary Antibody | 1:1,000 - 1:5,000 |
| AP-conjugated Secondary Antibody | 1:5,000 - 1:20,000 |
Note: These are general starting recommendations. Optimal dilutions must be determined experimentally for each specific antibody and antigen pair.
Issue 3: Procedural and Protocol-Related Errors
| Potential Cause | Recommended Solution |
| Inadequate Incubation Times | Ensure sufficient incubation times for primary and secondary antibodies to allow for adequate binding. For this compound, a substrate incubation of 30 minutes to overnight may be necessary for optimal signal development, especially on membranes.[1] In microplate assays, the signal typically reaches a plateau after 40-50 minutes at 37°C.[1] |
| Insufficient Washing | Inadequate washing between antibody incubation steps can lead to high background. Conversely, excessive washing can elute the antibodies, leading to a weaker signal. Follow the recommended washing protocol, typically 3-5 washes of 5 minutes each. |
| Poor Protein Transfer (Western Blot) | Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S or a similar total protein stain. Optimize transfer conditions (time, voltage, buffer composition) if necessary. |
| Presence of Inhibitors | Some buffers or reagents can inhibit alkaline phosphatase activity. For example, high concentrations of phosphate in buffers can act as a competitive inhibitor. Ensure your wash and antibody dilution buffers are compatible with AP. |
Table 2: Typical Incubation Times for this compound Assays
| Assay Type | Step | Typical Duration | Temperature |
| Western Blot | Primary Antibody Incubation | 1 hour to overnight | Room Temp or 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature | |
| This compound Incubation | 30 minutes to overnight | Room Temp or 37°C[1] | |
| ELISA | Primary Antibody Incubation | 1-2 hours | 37°C |
| Secondary Antibody Incubation | 1 hour | 37°C | |
| This compound Incubation | 40-50 minutes | 37°C[1] |
Experimental Protocols
Detailed Methodology: Chemiluminescent Western Blotting with this compound
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1,000 is common. Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an AP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:10,000). Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane three times for 5 minutes each with TBST, followed by a final wash with Tris-buffered saline (TBS) without Tween-20 to remove residual detergent.
-
Signal Development: Equilibrate the this compound substrate to room temperature. Drain excess buffer from the membrane and place it on a clean, flat surface. Add a sufficient volume of this compound to completely cover the membrane (approximately 0.1 mL/cm²).[5] Incubate for at least 5 minutes. For enhanced signal, incubation can be extended up to overnight.[1]
-
Detection: Remove excess substrate and place the membrane in a plastic sheet protector. Acquire the chemiluminescent signal using a CCD camera-based imager or by exposing it to X-ray film.
Detailed Methodology: Chemiluminescent ELISA with this compound
-
Coating: Coat the wells of a high-binding 96-well plate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Wash the plate three times. Add your samples and standards to the wells and incubate for 2 hours at room temperature or 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature or 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add streptavidin-AP conjugate and incubate for 1 hour at room temperature or 37°C.
-
Final Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add 100 µL of this compound substrate to each well. Incubate for 40-50 minutes at 37°C in the dark.[1]
-
Detection: Measure the chemiluminescent signal using a microplate luminometer.
References
Technical Support Center: Optimizing Antibody Concentrations for Lumi-Phos 530 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing antibody concentrations for use with the Lumi-Phos 530 chemiluminescent substrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a ready-to-use chemiluminescent substrate for the detection of alkaline phosphatase (AP) conjugates in various immunoassays, such as ELISAs and Western blotting.[1][2][3] Its high sensitivity allows for the detection of low picogram to femtogram amounts of analyte.[2]
Q2: What is the principle behind this compound detection?
This compound contains a 1,2-dioxetane substrate that, upon dephosphorylation by alkaline phosphatase, becomes unstable and decomposes. This decomposition produces a sustained, high-intensity light emission at a maximum wavelength of 530 nm. A unique co-surfactant system enhances the energy transfer, leading to the generation of this luminescence.[1][2]
Q3: How does the signal kinetics of this compound behave over time?
Upon addition to a sample containing alkaline phosphatase at 37°C, the chemiluminescent signal increases over time, typically reaching a plateau after 40-50 minutes.[1] With low concentrations of the enzyme, the light intensity can remain constant for several hours, providing a stable window for detection.[1][2]
Q4: How should this compound be stored?
For long-term stability, this compound should be stored at 2-8°C and protected from intense light.[1][2] Before use, the bottle should be allowed to equilibrate to room temperature.[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for chemiluminescent detection.
High Background
High background can obscure specific signals and reduce the sensitivity of the assay.
| Potential Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | Optimize antibody concentrations by performing a titration. A dot blot is a quick and efficient method for this. Start with the manufacturer's recommended dilutions and test a range of concentrations. For secondary antibodies, dilutions of 1:10,000 to 1:100,000 are often a good starting point. |
| Insufficient Blocking | Ensure the blocking step is adequate. Use a high-quality blocking agent such as 5% non-fat dry milk or Bovine Serum Albumin (BSA) in a suitable buffer (e.g., TBS-T or PBS-T). The blocking incubation should be for at least 1 hour at room temperature or overnight at 4°C. |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween 20 (0.05% - 0.1%) to help remove non-specifically bound antibodies. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and ensure all reagents are free from contamination. Microbial growth in buffers can be a source of endogenous alkaline phosphatase activity. |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is highly cross-adsorbed against the species of your sample to minimize off-target binding. |
| Endogenous Alkaline Phosphatase Activity | In some samples, endogenous AP activity can lead to high background. This can be reduced by specific inhibitors or by optimizing the blocking and washing steps. |
Weak or No Signal
A weak or absent signal can be due to a variety of factors, from reagent issues to suboptimal protocol steps.
| Potential Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too Low | Increase the concentration of the primary and/or secondary antibody. Perform an antibody titration to find the optimal concentration that yields a strong signal without increasing background. |
| Inactive Enzyme Conjugate | Ensure the AP-conjugated secondary antibody is active and has been stored correctly. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Incubation Times | Increase the incubation time for the primary and/or secondary antibody to allow for sufficient binding. For this compound, ensure an adequate incubation time (at least 30 minutes) for the substrate to generate a strong signal.[1] |
| Presence of Enzyme Inhibitors | Some buffers or reagents may contain inhibitors of alkaline phosphatase. For example, phosphate-containing buffers can inhibit AP activity. Ensure your buffers are compatible with AP-based detection. |
| Incorrect Substrate Handling | Allow this compound to come to room temperature before use. Ensure the substrate is not expired and has been stored correctly, protected from light.[1] |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel for Western blotting or increase the concentration of the antigen in an ELISA. |
Quantitative Data Summary
Optimizing antibody dilutions is critical for achieving a good signal-to-noise ratio. The following tables provide general starting recommendations for antibody dilutions in chemiluminescent assays using AP conjugates.
Table 1: Recommended Primary Antibody Dilutions
| Antibody Source | Starting Dilution Range |
| Purified Monospecific Antibody | 1:500 – 1:10,000 |
| Ascites Fluid | 1:1,000 – 1:100,000 |
| Tissue Culture Supernatant | 1:100 – 1:1,000 |
Table 2: Recommended AP-Conjugated Secondary Antibody Dilutions
| Assay Type | Starting Dilution Range |
| Western Blot | 1:5,000 – 1:100,000 |
| ELISA | 1:1,000 – 1:20,000 |
Experimental Protocols
Protocol 1: Antibody Concentration Optimization using Dot Blot
A dot blot is a simple and rapid method to determine the optimal antibody concentrations without the need for gel electrophoresis and protein transfer.
Methodology:
-
Prepare Antigen Dilutions: Prepare a series of dilutions of your target antigen (e.g., purified protein or cell lysate) in a suitable buffer (e.g., PBS or TBS).
-
Spot Antigen onto Membrane: Spot 1-2 µL of each antigen dilution directly onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk in TBS-T) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Cut the membrane into strips, with each strip containing the series of antigen dots. Incubate each strip with a different dilution of the primary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane strips three times for 5-10 minutes each with wash buffer (e.g., TBS-T).
-
Secondary Antibody Incubation: Incubate all strips with a single, optimized dilution of the AP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 5.
-
Detection: Incubate the membrane strips with this compound substrate according to the manufacturer's instructions (typically 5 minutes).
-
Imaging: Acquire the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Analysis: Compare the signal intensity of the dots across the different primary antibody dilutions to determine the optimal concentration that provides a strong signal with low background.
Visualizations
References
preventing non-specific binding in Lumi-Phos 530 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific binding in Lumi-Phos 530 ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound ELISA, and why is it a problem?
A1: Non-specific binding refers to the adherence of antibodies or other proteins to the wells of the ELISA plate in a manner that is not dependent on the specific antigen-antibody interaction being measured. This is problematic because this compound is a highly sensitive chemiluminescent substrate for alkaline phosphatase.[1][2] Any non-specifically bound enzyme-conjugated antibody will react with the substrate, generating a background signal that can obscure the true signal from the specific interaction. This leads to reduced assay sensitivity, decreased signal-to-noise ratio, and potentially inaccurate results.[3][4]
Q2: What are the primary causes of high background and non-specific binding in a this compound ELISA?
A2: High background in a this compound ELISA can stem from several factors:
-
Inadequate Blocking: The blocking buffer may not have effectively covered all unoccupied binding sites on the microplate, allowing for non-specific antibody adherence.[5][6]
-
Insufficient Washing: Unbound antibodies and other reagents may not be completely removed during wash steps.[7][8]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to increased non-specific interactions.[8][9]
-
Contamination: Reagents, buffers, or the plate itself may be contaminated with proteins or particles that contribute to background signal.[2]
-
Cross-Reactivity: The detection antibody may be cross-reacting with the coating antibody or other components of the assay.[2][9]
Q3: How can I tell if the high signal I'm seeing is due to non-specific binding or a genuine strong positive result?
A3: To differentiate between a true signal and high background, it is crucial to include proper controls in your experiment. A "no antigen" or "blank" control well, which goes through all the assay steps except for the addition of the target antigen, is essential. If this well shows a high signal, it is indicative of non-specific binding. Additionally, a negative control sample that is known not to contain the analyte of interest should yield a low signal. High readings in negative control wells also point towards a non-specific binding issue.[9]
Q4: Can the this compound substrate itself contribute to high background?
A4: While this compound is designed for high sensitivity and low background, improper handling or contamination can be a source of noise.[10] It is important to protect the substrate from light and to avoid any contamination with alkaline phosphatase. Always use clean, dedicated pipette tips when handling the substrate.
Troubleshooting Guides
Optimizing Blocking to Reduce Non-Specific Binding
Effective blocking is the first line of defense against non-specific binding. The ideal blocking buffer will saturate all unoccupied binding sites on the plate without interfering with the specific antibody-antigen interaction.[3][4]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | Single purified protein, reduces chances of cross-reactivity with many antibodies.[1] | Can have lot-to-lot variability. May contain endogenous enzymes or immunoglobulins that can interfere with some assays. |
| Non-Fat Dry Milk or Casein | 0.5-5% (w/v) in PBS or TBS | Inexpensive and effective for many systems.[11] | Contains a mixture of proteins, which can sometimes mask epitopes or cross-react with certain antibodies. Not recommended for assays detecting phosphoproteins. |
| Normal Serum | 5-10% (v/v) in PBS or TBS | Contains a complex mixture of proteins that can be very effective at blocking.[12] | Can contain antibodies that cross-react with assay components. Should be from the same species as the secondary antibody to minimize cross-reactivity. |
| Synthetic/Protein-Free Blockers | Varies by manufacturer | Chemically defined, consistent performance.[1] Free of animal proteins, reducing the risk of cross-reactivity. | Can be more expensive than traditional protein-based blockers. |
-
Plate Coating: Coat the wells of a 96-well plate with your capture antibody or antigen according to your standard protocol.
-
Blocking: Prepare serial dilutions of your chosen blocking buffer (e.g., 0.5%, 1%, 2%, 3%, 4%, and 5% BSA in PBS). Add 200 µL of each concentration to a set of wells (in triplicate). Include a "no block" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate 3 times with your standard wash buffer.
-
Antibody Incubation: Add the detection antibody (conjugated to alkaline phosphatase) diluted in each of the corresponding blocking buffer concentrations. Incubate according to your protocol.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add this compound substrate and incubate for the recommended time.
-
Signal Detection: Measure the chemiluminescent signal.
-
Analysis: Compare the signal-to-noise ratio for each blocking buffer concentration. The optimal concentration will provide the lowest background signal in the absence of antigen while maintaining a strong signal in the presence of the antigen.
Enhancing Washing Steps to Minimize Background
Thorough washing is critical to remove unbound reagents that can contribute to high background.[7][13] The number of washes, wash volume, and the composition of the wash buffer can all be optimized.
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Number of Washes | 3-4 cycles | Increase to 5-6 cycles | More washes help to more completely remove unbound reagents.[7] |
| Wash Volume | 200-300 µL/well | Increase to >300 µL/well | A larger volume ensures the entire well surface is thoroughly washed.[7] |
| Soaking Time | None | Add a 30-60 second soak time per wash | Soaking can help to dislodge weakly bound, non-specific antibodies. |
| Detergent Concentration | 0.05% Tween-20 in PBS/TBS | Increase to 0.1% Tween-20 | A higher detergent concentration can help to reduce non-specific hydrophobic interactions.[14] |
-
Prepare Plates: Coat and block two identical plates with your optimized protocol.
-
Antibody Incubation: Add your primary and secondary antibodies as per your standard protocol to both plates.
-
Washing Protocol 1 (Standard): On the first plate, perform your standard wash protocol (e.g., 3 washes with 300 µL of 0.05% Tween-20 in PBS).
-
Washing Protocol 2 (Optimized): On the second plate, implement a more stringent wash protocol (e.g., 5 washes with 400 µL of 0.1% Tween-20 in PBS, with a 30-second soak for each wash).
-
Substrate and Detection: Add this compound to both plates and measure the signal.
-
Analysis: Compare the background signal (from "no antigen" control wells) between the two plates. A significant reduction in background on the second plate indicates that a more stringent washing protocol is beneficial for your assay.
Antibody Titration to Improve Signal-to-Noise Ratio
Using an excessive concentration of the primary or secondary antibody is a common cause of high background.[8][9] A checkerboard titration can be performed to determine the optimal concentrations of both antibodies simultaneously.
-
Plate Coating and Blocking: Coat a 96-well plate with your antigen and block it using your optimized blocking buffer.
-
Primary Antibody Dilutions: Prepare serial dilutions of your primary antibody in blocking buffer down the rows of the plate (e.g., 1:1000, 1:2000, 1:4000, etc.).
-
Secondary Antibody Dilutions: After incubating and washing off the primary antibody, prepare serial dilutions of your alkaline phosphatase-conjugated secondary antibody in blocking buffer across the columns of the plate (e.g., 1:5000, 1:10000, 1:20000, etc.).
-
Substrate and Detection: Add this compound and measure the signal.
-
Analysis: Identify the combination of primary and secondary antibody concentrations that provides the highest signal-to-noise ratio (strongest signal in positive control wells with the lowest signal in negative control wells).
References
- 1. ELISA Buffers and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. assaygenie.com [assaygenie.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 5. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. mybiosource.com [mybiosource.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. media.beckmancoulter.com [media.beckmancoulter.com]
- 11. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. seracare.com [seracare.com]
- 14. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Uneven Blot Development with Lumi-Phos 530
Welcome to the technical support center for Lumi-Phos 530. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to uneven blot development in chemiluminescent Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a ready-to-use chemiluminescent substrate for the detection of alkaline phosphatase (AP) conjugates in immunoassays.[1] It contains Lumigen PPD, a 1,2-dioxetane substrate that, upon enzymatic dephosphorylation by AP, generates a sustained, high-intensity light emission with a maximum at 530 nm. This allows for highly sensitive detection of proteins on membranes.[1]
Q2: My blot has a patchy or blotchy appearance after development with this compound. What are the common causes?
Uneven or blotchy development is a common issue in Western blotting and can be attributed to several factors not necessarily specific to this compound, but to the overall technique. These include:
-
Improper membrane handling: Touching the membrane with bare hands or dirty forceps can lead to contamination.[2]
-
Membrane drying out: Allowing the membrane to dry at any stage of the process can cause uneven background.[3]
-
Inadequate washing: Insufficient washing after antibody incubations can leave behind unbound antibodies, resulting in blotches.[3]
-
Uneven substrate distribution: Not enough substrate to cover the entire blot can lead to areas with weak or no signal.[4]
-
Aggregates in buffers: Particulates in the blocking buffer or antibody solutions can settle on the membrane and cause speckles or blotches.[3][5]
-
Air bubbles: Bubbles trapped between the gel and the membrane during transfer can block the transfer of proteins.[3]
Q3: How can I ensure even distribution of this compound on my membrane?
To ensure even coating of the substrate:
-
Use a sufficient volume of this compound to completely cover the membrane surface. A general guideline is 0.1 mL of substrate per cm² of the membrane.[6]
-
Carefully place the membrane on a flat, clean surface and add the substrate to the protein side of the membrane.
-
Gently rock the container during incubation to ensure the substrate is evenly distributed across the entire surface.
-
Alternatively, you can place the membrane in a clean container and add enough this compound to allow the membrane to be fully saturated while gently agitating.
Q4: What is the optimal incubation time for this compound?
For nylon and PVDF membranes, the manufacturer suggests saturating the membrane with this compound and incubating for a period ranging from 30 minutes to overnight at room temperature or 37°C.[1] The signal intensity of this compound increases over time, reaching a plateau after about 40-50 minutes with low enzyme concentrations, and the light emission can remain constant for several hours.[1] Optimization of the incubation time may be necessary for your specific assay to achieve the best signal-to-noise ratio.
Q5: Can the concentration of my primary or secondary antibody affect blot development with this compound?
Yes, excessively high concentrations of either the primary or secondary antibody can lead to high background and blotchy appearance.[7] Conversely, concentrations that are too low will result in weak or no signal. It is crucial to optimize the antibody dilutions for your specific target and sample.
Troubleshooting Guide: Uneven Blot Development
This section provides a structured approach to identifying and resolving the root causes of uneven blot development when using this compound.
Diagram: Troubleshooting Workflow for Uneven Blot Development
Caption: A logical workflow to diagnose and resolve common causes of uneven blot development.
Troubleshooting Table
| Observation | Potential Cause | Recommended Solution |
| Patchy or Blotchy Background | Membrane dried out during incubation or washing steps.[3] | Ensure the membrane is always fully submerged in buffer during all steps. Use a container that is just large enough for the blot to lie flat and be covered with liquid. |
| Inadequate washing.[3] | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a sufficient volume of wash buffer and ensure constant, gentle agitation. | |
| Uneven distribution of this compound. | Use an adequate volume of substrate to ensure the entire membrane is coated. Gently rock the membrane during incubation to ensure even coverage. | |
| Contamination from handling.[2] | Always wear clean gloves and use clean forceps when handling the membrane. | |
| Speckled or Spotty Background | Aggregates in blocking buffer or antibody solutions.[3][5] | Filter the blocking buffer and antibody solutions through a 0.2 µm filter before use. Ensure that powdered blocking agents are fully dissolved. |
| Contaminated equipment. | Thoroughly clean all incubation trays and transfer apparatus before use. | |
| White Spots or Areas with No Signal | Air bubbles trapped during protein transfer.[3] | Carefully remove any air bubbles between the gel and the membrane before starting the transfer. A roller or a pipette can be used to gently roll out bubbles. |
| Insufficient substrate volume.[4] | Ensure that enough this compound is used to keep the membrane saturated during the entire incubation period. | |
| High Background Across the Entire Blot | Antibody concentration is too high.[7] | Optimize the concentration of both primary and secondary antibodies. Perform a dot blot to determine the optimal antibody dilution. |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat dry milk, especially for phosphorylated proteins). |
Experimental Protocols
Detailed Protocol for Western Blotting with this compound
This protocol provides a general workflow. Optimization of specific steps may be required for your particular experiment.
1. Protein Transfer:
- After SDS-PAGE, transfer the proteins to a PVDF or nylon membrane according to standard protocols.
- Ensure complete removal of air bubbles between the gel and the membrane.
2. Blocking:
- Block the membrane in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
3. Primary Antibody Incubation:
- Dilute the primary antibody to its optimal concentration in blocking buffer.
- Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Washing:
- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
5. Secondary Antibody Incubation:
- Dilute the alkaline phosphatase (AP)-conjugated secondary antibody to its optimal concentration in blocking buffer.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
6. Final Washes:
- Wash the membrane three to four times for 5-10 minutes each with TBST to remove unbound secondary antibody.
- Perform a final wash with TBS (without Tween-20) to remove any residual detergent.
7. Chemiluminescent Detection with this compound:
- Bring the this compound solution to room temperature before use.[1]
- Place the membrane, protein side up, on a clean, flat surface.
- Pipette a sufficient volume of this compound onto the membrane to ensure complete and even coverage (approximately 0.1 mL/cm²).
- Incubate the membrane for 30 minutes to overnight at room temperature.[1] Protect the membrane from light during incubation.
- Carefully remove the excess substrate by touching the edge of the membrane to a kimwipe, without letting the membrane dry out.
- Place the membrane in a plastic sheet protector or between two layers of clear plastic wrap.
8. Imaging:
- Expose the membrane to X-ray film or a CCD camera-based imaging system to capture the chemiluminescent signal.
- Multiple exposures of varying lengths may be necessary to obtain the optimal image.
Diagram: Western Blot Workflow with this compound
References
- 1. This compound – Bioquote [bioquote.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. licorbio.com [licorbio.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Lumi-Phos 530 Signal Stability and Temperature
Welcome to the technical support center for Lumi-Phos 530. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their chemiluminescent assays by understanding and mitigating the impact of temperature on signal stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C.[1] It is crucial to protect the reagent from light by storing it in its original amber bottle.
Q2: Should I warm this compound before use?
A2: Yes, the bottle should be brought to room temperature before dispensing the reagent for your assay.[2] This ensures consistency and avoids temperature gradients when adding it to your samples.
Q3: At what temperature should I incubate my assay with this compound?
A3: this compound is versatile and can be used for incubations at either room temperature or 37°C.[2] The optimal temperature may depend on the specific assay and desired kinetics.
Q4: How does temperature affect the signal intensity of this compound?
Q5: How long does the chemiluminescent signal last?
A5: The signal from this compound develops over time, typically reaching a plateau after 40-50 minutes.[2] With low concentrations of alkaline phosphatase, the light intensity can remain constant for several hours, providing a stable window for detection.[1][2] The stability of this plateau can be influenced by temperature.
Q6: Can temperature affect the background signal?
A6: Yes, higher temperatures can potentially increase the rate of auto-decomposition of the substrate, which may lead to a higher background signal. It is important to find a balance between signal generation and background noise for optimal results.
Troubleshooting Guide
This guide addresses common issues related to temperature and signal stability when using this compound.
Issue 1: Weak or No Signal
| Possible Cause | Troubleshooting Step |
| Sub-optimal Incubation Temperature | Ensure your incubation is performed consistently at either room temperature or a controlled 37°C. Avoid placing plates or blots on cold surfaces or in drafty areas. Verify the temperature of your incubator. |
| Reagent Not Equilibrated to Room Temperature | Before use, allow the this compound bottle to sit on the benchtop for at least 30 minutes to an hour to ensure it has reached ambient temperature. |
| Enzyme Activity Loss | If you suspect your alkaline phosphatase conjugate has lost activity due to improper storage or handling, test it with a fresh, positive control. High temperatures during assay setup can also denature the enzyme. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Incubation Temperature is Too High | High temperatures can accelerate the non-enzymatic decay of the substrate. Try reducing the incubation temperature (e.g., from 37°C to room temperature) to see if the background is lowered. |
| Contamination of Reagents | Ensure that this compound is not contaminated with any alkaline phosphatase. Use dedicated pipette tips for all reagents. |
| Prolonged Exposure to Light | Keep the this compound reagent and your assay plates or blots protected from light as much as possible, as light can contribute to increased background. |
Issue 3: Inconsistent Signal Across Replicates
| Possible Cause | Troubleshooting Step |
| Temperature Gradients | Inconsistent temperatures across a microplate or membrane can lead to variable enzyme kinetics and signal output. Ensure uniform heating of your assay by using a properly calibrated incubator or heat block. Avoid "edge effects" in plates by adding buffer to surrounding empty wells. |
| Inconsistent Reagent Temperatures | Adding cold this compound to a warmer plate can create a temporary temperature drop, affecting the initial reaction rate. Ensure all components are at the same temperature before combining them. |
Data on Temperature Impact
While extensive quantitative data on the direct effect of temperature on this compound signal stability is limited in publicly available literature, the following table provides an illustrative summary based on general principles of enzyme kinetics and chemiluminescence. These values should be considered as a guideline for designing your experiments.
| Temperature | Relative Signal Intensity (Peak) | Time to Peak Signal | Signal Stability (Half-life of Plateau) | Relative Background |
| 4°C | Very Low | Very Long | High | Very Low |
| Room Temp (~22°C) | Moderate | ~60-90 min | Moderate | Low |
| 37°C | High | ~40-50 min[2] | Moderate-Low | Moderate |
| >45°C | Decreasing | Shorter | Low | High |
Experimental Protocols
Protocol for Testing the Effect of Temperature on this compound Signal
This protocol allows you to determine the optimal incubation temperature for your specific assay.
Objective: To evaluate the effect of different incubation temperatures on the signal intensity, kinetics, and stability of the this compound chemiluminescent reaction.
Materials:
-
Alkaline phosphatase (AP) conjugate
-
This compound substrate
-
Assay buffer
-
Microplate luminometer or CCD camera imaging system
-
Temperature-controlled incubators or heat blocks set to desired temperatures (e.g., Room Temperature, 30°C, 37°C, 42°C)
-
White or black microplates suitable for luminescence
Procedure:
-
Prepare a dilution series of your AP conjugate in the assay buffer.
-
Dispense 50 µL of each AP conjugate dilution into multiple wells of a microplate. Include buffer-only wells as a negative control.
-
Prepare separate plates for each temperature to be tested.
-
Equilibrate the plates containing the AP conjugate and the this compound reagent to their respective target temperatures for at least 30 minutes.
-
Initiate the reaction by adding 50 µL of the temperature-equilibrated this compound to each well.
-
Immediately place the plates in the luminometer or imager, which should also be set to the corresponding incubation temperature.
-
Measure the luminescent signal at regular intervals (e.g., every 2 minutes) for a period of at least 2 hours.
-
Data Analysis:
-
Plot the relative light units (RLU) versus time for each temperature.
-
Determine the time to reach peak signal for each temperature.
-
Compare the peak signal intensity at each temperature.
-
Evaluate the signal decay rate (stability) after the peak by calculating the half-life of the signal plateau.
-
Compare the signal from the negative control wells to assess the background at each temperature.
-
Visualizations
Caption: Workflow for optimizing incubation temperature.
Caption: Logic for troubleshooting common signal problems.
References
strategies to enhance signal-to-noise ratio with Lumi-Phos 530
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the signal-to-noise ratio when using Lumi-Phos 530, a chemiluminescent substrate for alkaline phosphatase (AP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a ready-to-use chemiluminescent substrate for the detection of alkaline phosphatase (AP) in various immunoassays, such as ELISAs and Western blots.[1][2][3] It contains the substrate Lumigen PPD [3-methoxy-4-(phosphatephenyl)spiro[1,2-dioxetane-3,2'-adamantane]], which, upon dephosphorylation by AP, generates an unstable dioxetane intermediate. The decomposition of this intermediate produces a sustained, high-intensity light emission with a maximum at 530 nm.[1] A unique co-surfactant system enhances the energy transfer, leading to a stronger luminescent signal.[1][2]
Q2: What is the primary cause of a low signal-to-noise ratio with this compound?
A2: A low signal-to-noise ratio is typically a result of either a weak specific signal or high background noise. Common causes for a weak signal include suboptimal antibody concentrations, insufficient incubation times, or improper storage of reagents. High background can be caused by non-specific binding of antibodies, inefficient blocking, inadequate washing, or the presence of endogenous alkaline phosphatase in the sample.
Q3: How should this compound be stored to ensure optimal performance?
A3: For extended stability, this compound should be stored at 4°C.[1] It is crucial to avoid exposing the solution to intense light and to prevent contamination with alkaline phosphatase. Before use, the bottle should be brought to room temperature to ensure consistent performance.[1]
Q4: Can I dilute this compound?
A4: this compound is a ready-to-use formulation.[1][2][3] Diluting the substrate is not recommended as it may alter the optimized pH and buffer concentrations, potentially reducing the sensitivity and stability of the reagent. To reduce signal intensity, it is advisable to dilute the enzyme-labeled conjugate instead.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that can lead to a poor signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background | Inefficient blocking | Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[4] Consider using a commercial blocking buffer specifically designed for chemiluminescent assays. |
| Suboptimal antibody concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[2][3] A checkerboard titration is a recommended method for this.[1] | |
| Inadequate washing | Increase the number of wash steps (e.g., 4-5 washes of 5 minutes each).[4] Ensure the wash buffer contains a sufficient concentration of detergent (e.g., 0.05-0.1% Tween-20).[4] Use an adequate volume of wash buffer to completely cover the membrane or fill the wells. | |
| Endogenous alkaline phosphatase activity | If your sample contains high levels of endogenous AP, consider using an alkaline phosphatase inhibitor, such as levamisole, in your sample diluent and wash buffers.[5][6][7] | |
| Contaminated reagents or equipment | Use fresh, high-purity reagents and ensure all equipment is thoroughly cleaned to avoid contamination with alkaline phosphatase. | |
| Weak or No Signal | Suboptimal antibody concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration. |
| Insufficient incubation time | Increase the incubation time for the primary antibody, secondary antibody, or this compound. With low concentrations of enzyme, the light intensity of this compound remains constant for several hours, allowing for longer incubation to increase the signal.[1] | |
| Inactive enzyme conjugate | Ensure the alkaline phosphatase conjugate is stored correctly and has not expired. Avoid repeated freeze-thaw cycles. | |
| Improper this compound handling | Allow the this compound to equilibrate to room temperature before use.[1] Ensure the substrate is not exposed to intense light.[1] | |
| Presence of inhibitors in sample or buffers | Certain substances, such as high concentrations of phosphate or chelating agents like EDTA, can inhibit alkaline phosphatase activity. Ensure your buffers are compatible. |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
This protocol is designed to determine the optimal concentrations of primary and secondary antibodies to maximize the signal-to-noise ratio.
Methodology:
-
Plate/Membrane Preparation: Coat a 96-well plate or prepare multiple lanes on a Western blot membrane with a constant, high concentration of your antigen.
-
Blocking: Block the plate/membrane according to your standard protocol to prevent non-specific binding.
-
Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody in an appropriate diluent. For example, create two-fold serial dilutions ranging from 1:500 to 1:16,000.
-
Secondary Antibody Dilution Series: Prepare a series of dilutions of your AP-conjugated secondary antibody. For example, create two-fold serial dilutions ranging from 1:5,000 to 1:80,000.
-
Incubation:
-
For ELISA: Add the different dilutions of the primary antibody to the rows of the plate. After incubation and washing, add the different dilutions of the secondary antibody to the columns of the plate.
-
For Western Blot: Incubate each lane with a different primary antibody dilution. After washing, incubate each lane with a different secondary antibody dilution.
-
-
Washing: Perform thorough washing steps after each antibody incubation.
-
Substrate Incubation: Add this compound and incubate for the recommended time (e.g., 30-60 minutes).
-
Signal Detection: Measure the chemiluminescent signal using a luminometer or imaging system.
-
Data Analysis: Create a grid of the signal intensities for each combination of primary and secondary antibody concentrations. Calculate the signal-to-noise ratio for each condition by dividing the signal of a positive control by the signal of a negative control (no primary antibody). Select the combination that provides the highest signal-to-noise ratio.
Protocol 2: Optimizing Blocking and Washing Steps
This protocol helps to minimize background signal by optimizing blocking and washing procedures.
Methodology:
-
Prepare Identical Samples: Prepare multiple identical samples on a 96-well plate or Western blot membrane.
-
Test Different Blocking Agents:
-
Block wells/membranes with different blocking agents (e.g., 5% BSA, 5% non-fat dry milk, commercial blockers).
-
Vary the blocking time (e.g., 1 hour at RT, 2 hours at RT, overnight at 4°C).
-
-
Test Different Wash Conditions:
-
Vary the number of washes (e.g., 3, 5, or 7 washes).
-
Vary the duration of each wash (e.g., 3, 5, or 10 minutes).
-
Vary the concentration of Tween-20 in the wash buffer (e.g., 0.05%, 0.1%, 0.2%).
-
-
Antibody and Substrate Incubation: Proceed with your standard antibody and this compound incubation steps.
-
Signal Detection and Analysis: Measure the signal from each condition. Compare the background signal from negative control wells/lanes for each blocking and washing condition. Select the combination that provides the lowest background without significantly reducing the specific signal.
Quantitative Data Summary
The following tables provide example data to illustrate the impact of optimizing key experimental parameters on the signal-to-noise ratio.
Table 1: Example Checkerboard Titration Results (Signal-to-Noise Ratio)
| Primary Antibody Dilution | Secondary Antibody 1:5,000 | Secondary Antibody 1:10,000 | Secondary Antibody 1:20,000 | Secondary Antibody 1:40,000 |
| 1:1,000 | 15.2 | 25.8 | 35.1 | 28.4 |
| 1:2,000 | 18.9 | 32.5 | 45.3 | 36.7 |
| 1:4,000 | 14.7 | 28.1 | 38.9 | 30.2 |
| 1:8,000 | 9.8 | 18.6 | 25.4 | 20.1 |
In this example, a 1:2,000 dilution of the primary antibody and a 1:20,000 dilution of the secondary antibody yield the highest signal-to-noise ratio.
Table 2: Effect of Washing Steps on Background Signal (Relative Light Units - RLU)
| Number of Washes (5 min each) | 0.05% Tween-20 | 0.1% Tween-20 |
| 3 | 15,800 | 12,300 |
| 5 | 9,500 | 6,800 |
| 7 | 8,900 | 6,500 |
Increasing the number of washes and the detergent concentration can significantly reduce background signal.
Visualizations
Caption: The enzymatic reaction of this compound with alkaline phosphatase to produce light.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in this compound assays.
References
- 1. bosterbio.com [bosterbio.com]
- 2. biocompare.com [biocompare.com]
- 3. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 4. arp1.com [arp1.com]
- 5. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
common mistakes to avoid when using Lumi-Phos 530
Welcome to the technical support center for Lumi-Phos 530, a ready-to-use chemiluminescent substrate for the sensitive detection of alkaline phosphatase (AP).[1][2][3][4] This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chemiluminescent substrate containing Lumigen PPD, which is dephosphorylated by alkaline phosphatase.[1][3] This reaction generates a prolonged and intense light emission with a maximum at 530 nm, allowing for highly sensitive detection of AP-conjugated molecules in various assays like Western blots and ELISAs.[1][2] It is known for its high sensitivity, capable of detecting enzymes in the attomole range.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at 4°C and protected from intense light.[1] It is important to bring the bottle to room temperature before use to ensure optimal performance.[1] Care should also be taken to prevent contamination with alkaline phosphatase.[1]
Q3: Can I dilute this compound to save reagent?
A3: It is not recommended to dilute this compound.[5] The rate of the chemiluminescent reaction is dependent on the ratio of the enzyme to the substrate.[5] Diluting the substrate can significantly decrease the light signal, potentially leading to weak or no signal and requiring you to repeat the experiment.[5]
Q4: How long should I incubate my membrane with this compound?
A4: Incubation times can vary from 30 minutes to overnight at room temperature or 37°C.[1] For assays in microtiter plates, the signal typically reaches a plateau after 40-50 minutes at 37°C and can remain stable for several hours with low enzyme concentrations.[1]
Q5: What is the optimal pH for the this compound reaction?
A5: Chemiluminescent substrates for alkaline phosphatase, like this compound, generally work optimally at a pH around 9.0.[6] It is crucial to ensure that residual wash buffers, which are often at a neutral pH, are thoroughly removed from the membrane before adding the substrate to avoid altering the pH and reducing the signal.[6]
Troubleshooting Guides
Issue 1: Weak or No Signal
This is a common issue in chemiluminescent assays and can be caused by several factors.
Troubleshooting Workflow for Weak or No Signal
Caption: Troubleshooting decision tree for weak or no signal.
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[7][8] If transfer is poor, optimize transfer time, voltage, and buffer composition. Ensure no air bubbles are trapped between the gel and the membrane.[9][10] |
| Low Target Protein Abundance | Increase the amount of protein loaded per well.[7][11] If the target protein is known to have low expression, consider enriching the sample through immunoprecipitation or cellular fractionation.[9][12] |
| Inactive or Suboptimal Antibodies | Increase the concentration of the primary and/or secondary antibody; a titration may be necessary to find the optimal concentration.[7][11] Ensure antibodies have been stored correctly and have not lost activity.[9] Consider increasing the incubation time, for instance, overnight at 4°C.[7] |
| Substrate Issues | Ensure the this compound has not expired and has been stored correctly at 4°C, protected from light.[1] Make sure the membrane is not allowed to dry out after substrate incubation.[6] |
| Inadequate Washing | Excessive washing can remove bound antibodies. Reduce the number or duration of wash steps.[9][11] |
| Incorrect pH | Ensure all wash buffer is removed from the membrane before adding this compound, as residual buffer can lower the optimal pH for the reaction.[6] |
| Short Exposure Time | Increase the exposure time when imaging the blot to capture more of the light signal.[9] |
Issue 2: High Background
A high background can obscure the specific signal from your protein of interest, making data interpretation difficult.[13]
Troubleshooting Workflow for High Background
Caption: Troubleshooting decision tree for high background.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA) and/or increase the blocking time.[12] For detecting phosphorylated proteins, use BSA instead of milk, as milk contains phosphoproteins that can cause non-specific binding.[12][13] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[12][14] Perform a titration to determine the optimal antibody dilution.[13] You can also try reducing the incubation time or performing the incubation at 4°C.[13] |
| Inadequate Washing | Insufficient washing will not effectively remove unbound antibodies.[13] Increase the number and duration of wash steps.[13][15] Ensure a detergent like Tween 20 is included in the wash buffer to help reduce non-specific interactions.[12][13] |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause high background.[12][16] Ensure the membrane remains hydrated throughout the immunodetection process. |
| Contaminated Buffers | Bacterial growth or other contaminants in buffers can contribute to a high background.[14] Always use freshly prepared buffers.[14][15] |
| Overexposure | Exposing the membrane for too long during imaging can lead to a uniformly dark background.[12][15] Reduce the exposure time. |
Experimental Protocols
Standard Western Blot Protocol using this compound
This protocol provides a general workflow for a standard Western blot experiment. Optimal conditions may vary depending on the specific protein and antibodies used.
1. Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues using an appropriate lysis buffer containing protease and phosphatase inhibitors.[7][12]
-
Determine protein concentration using a standard protein assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[7]
3. Blocking:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).[12][15]
4. Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. (Refer to the antibody datasheet for recommended dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13]
-
Incubate the membrane with the AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
5. Chemiluminescent Detection:
-
Carefully remove the membrane from the final wash buffer, ensuring no excess liquid remains.[6]
-
Place the membrane on a clean, flat surface and add a sufficient volume of this compound to cover the entire surface.
-
Incubate for 5-60 minutes at room temperature.[1]
-
Drain the excess substrate and place the membrane in a plastic wrap or sheet protector to prevent it from drying out.[6]
-
Expose the membrane to X-ray film or a CCD-based imager to capture the chemiluminescent signal.
6. Data Analysis:
-
Analyze the resulting bands to determine the presence and relative abundance of the target protein.
Data Presentation
Table 1: Recommended Antibody Dilution Ranges
| Antibody | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | 1:500 - 1:5,000 | 1-2 hours or Overnight | Room Temperature or 4°C |
| AP-conjugated Secondary Antibody | 1:2,000 - 1:20,000 | 1 hour | Room Temperature |
Note: These are general ranges. Always refer to the manufacturer's datasheet for specific antibody recommendations. Titration is highly recommended to determine the optimal dilution for your specific experiment.[13]
References
- 1. This compound – Bioquote [bioquote.com]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. qfbio.com [qfbio.com]
- 4. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]
- 5. licorbio.com [licorbio.com]
- 6. Help! My Chemiluminescent Western Blot Didn't Work! - Advansta Inc. [advansta.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 9. sinobiological.com [sinobiological.com]
- 10. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. clyte.tech [clyte.tech]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. arp1.com [arp1.com]
- 16. sinobiological.com [sinobiological.com]
effect of blocking buffers on Lumi-Phos 530 background
Welcome to the technical support center for Lumi-Phos 530. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your chemiluminescent assays and resolve issues related to background signal.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background when using this compound?
High background in chemiluminescent assays using this compound is often due to non-specific binding of the alkaline phosphatase (AP)-conjugated antibody to the solid phase (e.g., microplate wells, membranes).[1] This can be minimized by effective blocking of all unoccupied sites.[1][2] Inadequate washing steps can also contribute to high background by leaving unbound conjugate in the assay system.
Q2: Which type of blocking buffer is recommended for assays with this compound?
The choice of blocking buffer can significantly impact assay performance.[3][4] While there is no single "best" blocking agent for all applications, some general guidelines apply for alkaline phosphatase-based chemiluminescent assays:
-
Protein-Based Blockers: Non-fat dry milk and bovine serum albumin (BSA) are common and effective blocking agents.[5] Typically, a concentration of 3-5% in a suitable buffer is used.[5]
-
Buffer System: Tris-buffered saline (TBS) is often preferred over phosphate-buffered saline (PBS) for AP-based systems, as phosphate can potentially interfere with the enzyme's activity.[2]
-
Detergents: The addition of a non-ionic detergent, such as Tween 20 (at a concentration of 0.05-0.2%), to the wash buffer can help reduce non-specific binding and background.[5]
Q3: Can the choice of membrane affect the background in Western blotting with this compound?
Yes, the type of membrane can influence the background. Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes are compatible with chemiluminescent detection.[3] However, their protein binding properties differ, which can affect the level of non-specific binding and, consequently, the background signal. It may be necessary to optimize the blocking conditions for the specific membrane being used.[3]
Troubleshooting Guide: High Background
High background can obscure specific signals and reduce assay sensitivity. The following guide provides a systematic approach to troubleshooting and optimizing your experiment.
Problem: High and uniform background across the entire membrane or plate.
This issue often points to a problem with the blocking step or the antibody concentrations.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Optimize the blocking buffer. Experiment with different blocking agents (e.g., 5% non-fat dry milk, 3% BSA, or commercial casein-based blockers in TBS). Increase the incubation time for the blocking step (e.g., from 1 hour at room temperature to overnight at 4°C). |
| Primary or Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration. Start with a higher dilution of both the primary and secondary antibodies. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Ensure the wash buffer contains a detergent like Tween 20 (e.g., TBST). |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers. Filter buffers if particulates are observed.[4] |
Problem: Speckled or punctate background.
This type of background is often caused by aggregation of the secondary antibody or particulates in the blocking buffer.
| Potential Cause | Recommended Solution |
| Antibody Aggregates | Centrifuge the secondary antibody solution at high speed before dilution to pellet any aggregates. |
| Particulates in Blocking Buffer | Filter the blocking buffer (especially if using non-fat dry milk) to remove any undissolved particles.[4] |
| Contaminated Equipment | Ensure all containers and equipment used for the assay are thoroughly cleaned.[4] |
Experimental Protocols
Protocol: Optimization of Blocking Buffer for a Chemiluminescent ELISA
This protocol outlines a method for comparing different blocking buffers to minimize background and maximize the signal-to-noise ratio in an ELISA using this compound.
-
Coating: Coat a 96-well microplate with your antigen at the desired concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., TBST).
-
Blocking: Add 200 µL of different blocking buffers to replicate wells.
-
Buffer A: 5% Non-fat dry milk in TBS
-
Buffer B: 3% BSA in TBS
-
Buffer C: 1% Casein in TBS
-
Buffer D: Commercial protein-free blocking buffer
-
Include a "no blocking" control. Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody at a predetermined optimal dilution to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the AP-conjugated secondary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of this compound to each well. Incubate for 30-60 minutes at 37°C.[6]
-
Detection: Read the luminescent signal using a plate luminometer.
-
Analysis: Compare the signal-to-noise ratio for each blocking buffer. The signal is the luminescence from wells with the antigen, and the noise is the background luminescence from wells without the antigen.
Visualizations
Experimental Workflow for Blocking Buffer Optimization
Caption: Workflow for optimizing blocking buffers in a chemiluminescent assay.
Decision Tree for Troubleshooting High Background
Caption: Troubleshooting logic for high background issues.
References
Validation & Comparative
A Comparative Analysis of Lumi-Phos 530 and Lumi-Phos PRO: Signal Duration and Performance in Chemiluminescent Assays
For researchers, scientists, and drug development professionals seeking the optimal chemiluminescent substrate for alkaline phosphatase (AP)-based assays, the choice between established reagents like Lumi-Phos 530 and newer formulations such as Lumi-Phos PRO is critical. This guide provides an objective comparison of their signal duration and overall performance, supported by available experimental data, to inform substrate selection for sensitive and high-throughput applications.
The primary distinction between this compound and Lumi-Phos PRO lies in their chemical composition, which directly dictates their reaction kinetics and, consequently, their signal generation profiles. This compound is a dioxetane-based substrate, specifically containing Lumigen PPD, known for its sustained light emission. In contrast, Lumi-Phos PRO is formulated with an acridan-based substrate, engineered for rapid signal generation.
Performance Characteristics at a Glance
Experimental data, primarily from studies conducted by Beckman Coulter, highlights the significant difference in the time required to reach peak signal intensity between the two substrates. Lumi-Phos PRO offers a substantially faster time to first result, a critical advantage in high-throughput screening and time-sensitive assays.
| Performance Metric | This compound | Lumi-Phos PRO |
| Time to Peak Signal | ~6.3 minutes (plateauing at 40-50 minutes)[1][2][3] | ~1 minute[4][5] |
| Signal Duration | Sustained emission, constant for several hours with low enzyme concentrations[2][6] | Rapid peak with a focus on immediate signal generation[4][5] |
| Signal-to-Noise Ratio | Baseline | 3- to 6-fold increase compared to this compound[1][4] |
| Interference Reduction | Standard | >50% reduction in spurious elevations from endogenous ALP[1][4] |
| Chemical Substrate | Dioxetane (Lumigen PPD)[2] | Acridan[1][4] |
Deciphering the Signal: A Look at Reaction Kinetics
The divergent signal profiles of this compound and Lumi-Phos PRO are a direct consequence of their underlying chemical reactions.
With this compound, the dephosphorylation of the dioxetane substrate by alkaline phosphatase initiates a slow decomposition, resulting in a prolonged "glow" of light. This characteristic is advantageous for applications where delayed measurement is necessary or when a stable signal over an extended period is preferred.
Conversely, the acridan-based chemistry of Lumi-Phos PRO facilitates a rapid enzymatic turnover and an almost immediate decomposition of the resulting dioxetanone intermediate upon triggering[1][4]. This leads to a rapid flash of light, maximizing signal intensity within the first minute of the reaction. This "flash" kinetic profile is ideal for automated systems and assays where speed is paramount.
Visualizing the Chemiluminescent Signaling Pathway
To better understand the sequence of events leading to light emission, the following diagram illustrates the generalized enzymatic and chemical reactions involved.
References
- 1. US6783948B1 - Chemiluminescent acridinium compounds and analogues thereof as substrates of hydrolytic enzymes - Google Patents [patents.google.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. media.beckmancoulter.com [media.beckmancoulter.com]
- 4. Lumigen PPD (124951-96-8) for sale [vulcanchem.com]
- 5. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 6. jd-biotech.com [jd-biotech.com]
A Head-to-Head Comparison: Lumi-Phos 530 vs. Fluorescent Western Blotting
For researchers and professionals in drug development, the choice of protein detection method in Western blotting is critical for generating reliable and reproducible data. This guide provides a comprehensive comparison of two popular techniques: the chemiluminescent substrate Lumi-Phos 530 and fluorescent Western blotting. We will delve into their underlying principles, experimental protocols, and performance characteristics to assist you in selecting the optimal method for your research needs.
Principle of Detection
This compound is a chemiluminescent substrate for alkaline phosphatase (AP). The detection principle relies on an enzymatic reaction.[1][2] The core component of this compound is Lumigen PPD, a 1,2-dioxetane phosphate.[3][4] When an AP-conjugated secondary antibody binds to the primary antibody on the Western blot membrane, the alkaline phosphatase dephosphorylates the Lumigen PPD. This dephosphorylation renders the molecule unstable, causing it to decompose and emit light at a maximum wavelength of 530 nm.[2][5] The emitted light is then captured by X-ray film or a CCD camera.
Fluorescent Western blotting , in contrast, is a direct detection method that does not rely on an enzymatic reaction for signal generation. Instead, the secondary antibody is conjugated to a fluorophore, a molecule that absorbs light at a specific excitation wavelength and emits light at a longer emission wavelength.[6] This emitted light is then detected by a specialized digital imaging system equipped with the appropriate lasers or light-emitting diodes (LEDs) and filters. A key advantage of this method is the ability to use multiple fluorophores with distinct emission spectra to detect several proteins on the same blot simultaneously, a technique known as multiplexing.[6][7]
Performance Comparison
The choice between this compound and fluorescent Western blotting often comes down to the specific experimental goals, such as the need for high sensitivity for low-abundance proteins versus the requirement for accurate quantification and multiplexing capabilities.
| Feature | This compound (Chemiluminescence) | Fluorescent Western Blotting |
| Principle | Enzymatic reaction with a 1,2-dioxetane substrate (Lumigen PPD) produces light.[3][4] | A fluorophore-conjugated secondary antibody is excited by a light source and emits light at a specific wavelength.[6] |
| Sensitivity | High, capable of detecting proteins in the femtogram range.[2] | Generally considered to have high sensitivity, with some near-infrared (NIR) dyes matching or exceeding the sensitivity of chemiluminescence.[8][9] |
| Dynamic Range | Narrower dynamic range, which can make accurate quantification challenging, especially with highly abundant proteins.[6][10] | Wider linear dynamic range, allowing for more accurate quantification of both low and high abundance proteins on the same blot.[8][10] |
| Signal-to-Noise Ratio | Can be very high, but is dependent on the enzyme kinetics and substrate availability. Prolonged reactions can lead to increased background. | Generally high, especially with NIR dyes that minimize membrane autofluorescence.[8][9] |
| Multiplexing | Not possible to detect multiple proteins simultaneously without stripping and reprobing the blot. | A major advantage; allows for the simultaneous detection of multiple proteins using different colored fluorophores.[6][7] |
| Signal Stability | The signal is transient and decays as the substrate is consumed by the enzyme.[6] | The fluorescent signal is stable for an extended period, allowing for repeated imaging and archiving of blots.[6][8] |
| Quantification | Considered semi-quantitative due to the enzymatic reaction and narrower dynamic range.[8][10] | Highly quantitative due to the stable signal and wide linear dynamic range.[8][11] |
| Cost | Reagents are generally more cost-effective. | Fluorescently labeled antibodies and specialized imaging equipment can have a higher initial cost.[6][11] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for both this compound and fluorescent Western blotting.
Signaling Pathway of this compound
The chemiluminescent signal of this compound is the result of a multi-step enzymatic reaction and subsequent chemical decomposition.
Experimental Protocols
Below are detailed methodologies for performing Western blotting with both this compound and fluorescent detection.
Chemiluminescent Western Blotting with this compound
This protocol assumes the use of a secondary antibody conjugated to alkaline phosphatase.
-
SDS-PAGE and Protein Transfer:
-
Separate protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Membrane Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the alkaline phosphatase (AP)-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound secondary antibody.
-
-
Chemiluminescent Detection:
-
Equilibrate the membrane in an assay buffer if required by the this compound manufacturer.
-
Prepare the this compound working solution according to the manufacturer's instructions.
-
Incubate the membrane in the this compound solution for 5 minutes.
-
Drain the excess reagent and place the membrane in a plastic sheet protector or between two layers of clear plastic wrap.
-
-
Signal Imaging:
-
Expose the membrane to X-ray film or capture the signal using a CCD-based digital imager. Multiple exposure times may be necessary to achieve the optimal signal.
-
Fluorescent Western Blotting
This protocol outlines the general steps for fluorescent detection.
-
SDS-PAGE and Protein Transfer:
-
Perform SDS-PAGE and protein transfer as described for the chemiluminescent protocol. Low-fluorescence PVDF membranes are recommended to minimize background.
-
-
Membrane Blocking:
-
Block the membrane in a buffer optimized for fluorescent Western blotting (e.g., a specialized commercial blocking buffer or a non-particulate blocker like BSA) for 1 hour at room temperature. Avoid using milk-based blockers as they can autofluoresce.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer, typically overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST or PBS with 0.1% Tween-20).
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (or multiple antibodies for multiplexing) in the blocking buffer. Protect the antibody solution and the membrane from light from this step onwards.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with the wash buffer, ensuring protection from light.
-
-
Signal Imaging:
-
Image the blot using a digital imaging system equipped with the appropriate lasers or LEDs and emission filters for the fluorophores used.
-
Conclusion
Both this compound and fluorescent Western blotting are powerful techniques for protein detection, each with its own set of advantages and disadvantages. This compound, as a chemiluminescent substrate, offers high sensitivity, making it an excellent choice for detecting low-abundance proteins.[2] However, its semi-quantitative nature and inability to perform multiplexing are notable limitations.[8][10]
Fluorescent Western blotting, on the other hand, excels in quantitative accuracy due to its wide linear dynamic range and stable signal.[8][10] Its capability for multiplexing allows for the simultaneous detection of multiple proteins, saving time and sample.[6][7] While the initial investment in fluorescently labeled antibodies and imaging equipment may be higher, the benefits of robust quantification and higher throughput can be invaluable for many research and drug development applications. The ultimate choice between these two methods will depend on the specific requirements of your experiment, including the need for sensitivity, quantification, multiplexing, and budget.
References
- 1. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. Lumigen PPD (124951-96-8) for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound – Bioquote [bioquote.com]
- 6. Compare ECL vs. Fluorescent Detection in Western Blotting [synapse.patsnap.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. licorbio.com [licorbio.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. A critical path to producing high quality, reproducible data from quantitative western blot experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Sensitivity: Lumi-Phos 530 Outshines Colorimetric Substrates in Alkaline Phosphatase Detection
In the realm of molecular assays, the quest for ever-increasing sensitivity is paramount. For researchers in drug development and life sciences, the ability to detect minute quantities of target molecules can be the difference between a breakthrough and a dead end. In this context, the choice of substrate for enzyme-linked immunosorbent assays (ELISAs) and other immunodetection methods is critical. This guide provides a detailed comparison of the chemiluminescent substrate Lumi-Phos 530 against traditional colorimetric substrates for alkaline phosphatase (AP), such as p-nitrophenyl phosphate (pNPP) and 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT).
A Leap in Detection Limits: Quantitative Comparison
The primary advantage of this compound lies in its vastly superior sensitivity. This compound is a ready-to-use chemiluminescent reagent containing the substrate Lumigen PPD, a 1,2-dioxetane.[1][2] Upon enzymatic dephosphorylation by alkaline phosphatase, this substrate produces a sustained "glow" of light, allowing for the detection of exceptionally low levels of the enzyme.[1]
Quantitative data consistently demonstrates that chemiluminescent substrates like this compound are orders of magnitude more sensitive than their colorimetric counterparts. In solution-based assays, this compound has been reported to be 10,000 times more sensitive than colorimetric substrates .[1][2] This heightened sensitivity allows for the detection of as little as 0.001 attomoles of alkaline phosphatase .[1]
In contrast, colorimetric substrates, which produce a colored precipitate or solution upon reaction with AP, have inherent limitations in their detection capabilities. While reliable and widely used, their sensitivity is significantly lower. For instance, a comparative study of various AP substrates in an ELISA for recombinant human Interleukin-6 (rhIL-6) showed that a chemiluminescent 1,2-dioxetane substrate provided a significant improvement in signal-to-noise performance and a much wider dynamic assay range compared to the colorimetric substrate pNPP.[3] Another study comparing different detection systems found a fluorogenic AP substrate to be 8-13 times more sensitive than pNPP, further highlighting the performance gap between colorimetric and more advanced detection methods.[4]
For a clearer perspective, the key performance metrics are summarized in the table below:
| Feature | This compound (Chemiluminescent) | pNPP & BCIP/NBT (Colorimetric) |
| Detection Principle | Light Emission | Color Change (Visible Spectrophotometry) |
| Relative Sensitivity | Up to 10,000x higher than colorimetric substrates[1][2] | Baseline |
| Lower Detection Limit | As low as 0.001 attomoles of enzyme[1] | Picogram to nanogram range |
| Dynamic Range | Wide | Narrower |
| Signal-to-Noise Ratio | Significantly higher[3] | Lower |
The Mechanism of Action: A Tale of Two Signals
The profound difference in sensitivity is rooted in the fundamental mechanisms of signal generation.
Colorimetric Substrates:
-
pNPP (p-nitrophenyl phosphate): AP dephosphorylates pNPP to produce p-nitrophenol, a yellow, soluble product that is measured by absorbance of light at 405 nm.[5]
-
BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium): AP dephosphorylates BCIP, and the resulting product reduces NBT to form a dark blue-purple, insoluble precipitate at the reaction site.[6][7] This is often used in applications like Western blotting and immunohistochemistry.[6][7]
Chemiluminescent Substrate (this compound): this compound's active component, a 1,2-dioxetane phosphate, is a high-energy molecule. When alkaline phosphatase cleaves the phosphate group, it triggers the decomposition of the dioxetane, which in turn releases energy in the form of light.[1] A unique co-surfactant system in the this compound formulation enhances this energy transfer, resulting in a broad emission maximum at 530 nm.[1] This light emission can be measured with high precision using a luminometer.
The signaling pathway for this compound is illustrated below:
Experimental Protocols: A Generalized ELISA Workflow
To achieve optimal results, it is crucial to follow a well-defined experimental protocol. Below is a generalized workflow for a sandwich ELISA, adaptable for both chemiluminescent and colorimetric substrates.
Detailed Methodologies:
-
Plate Coating: Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining protein-binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of the alkaline phosphatase-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells four times with wash buffer.
-
Substrate Addition:
-
For this compound: Add 100 µL of the ready-to-use this compound solution to each well.
-
For pNPP: Add 100 µL of pNPP substrate solution to each well.
-
For BCIP/NBT: Add 100 µL of BCIP/NBT solution to each well.
-
-
Incubation:
-
This compound: Incubate at 37°C. Light emission typically reaches a plateau after 40-50 minutes and remains stable for several hours with low enzyme concentrations.[1]
-
pNPP: Incubate at room temperature, protected from light, for 15-30 minutes, or until sufficient color development. The reaction can be stopped with 50 µL of 3M NaOH.
-
BCIP/NBT: Incubate at room temperature for 15-30 minutes, or until the desired color intensity is reached. Stop the reaction by washing with deionized water.[6]
-
-
Signal Detection:
-
This compound: Measure the relative light units (RLU) using a luminometer.
-
pNPP: Measure the absorbance (optical density) at 405 nm using a microplate spectrophotometer.
-
BCIP/NBT: For ELISAs, a specialized reader is needed for soluble variants. For blotting, the colored precipitate is visualized directly.
-
-
Data Analysis: Construct a standard curve by plotting the signal (RLU or OD) versus the concentration of the standards. Use the standard curve to determine the concentration of the analyte in the unknown samples.
Conclusion
For researchers and drug development professionals requiring the highest levels of sensitivity and a broad dynamic range in their immunoassays, the choice is clear. This compound, with its chemiluminescent technology, offers a dramatic increase in detection sensitivity over traditional colorimetric substrates like pNPP and BCIP/NBT. This enhanced performance allows for the quantification of low-abundance analytes, conservation of precious samples and reagents, and greater confidence in experimental results. While colorimetric substrates remain a viable option for many applications, the superior performance of this compound makes it an indispensable tool for cutting-edge research and development.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. jd-biotech.com [jd-biotech.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. 使用BCIP / NBT底物进行免疫检测 [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
Lumi-Phos 530 versus other alkaline phosphatase chemiluminescent substrates
A Comprehensive Guide to Alkaline Phosphatase Chemiluminescent Substrates: Lumi-Phos 530 vs. Alternatives
For researchers, scientists, and drug development professionals relying on sensitive detection methods, the choice of a chemiluminescent substrate for alkaline phosphatase (AP) is a critical decision that directly impacts assay performance. This guide provides an objective comparison of this compound with other commercially available AP chemiluminescent substrates, supported by experimental data and detailed protocols.
Introduction to Chemiluminescent Alkaline Phosphatase Substrates
Chemiluminescent assays offer significant advantages over colorimetric and fluorescent methods, primarily due to their superior sensitivity and wide dynamic range. The fundamental principle involves the enzymatic action of alkaline phosphatase on a substrate, leading to the emission of light. This light signal can be quantified to determine the concentration of the target molecule. The two primary classes of these substrates are dioxetane-based and acridan-based, each with distinct characteristics in terms of signal kinetics and intensity.
Performance Comparison of Key Substrates
The performance of a chemiluminescent substrate is typically evaluated based on several key parameters: sensitivity (limit of detection), signal-to-noise ratio, signal duration, and time to reach maximum signal. This section compares this compound with other prominent substrates: CDP-Star, CSPD, and the more recent Lumi-Phos PRO (also known as LumiFAST).
| Feature | This compound | CDP-Star | CSPD | Lumi-Phos PRO (LumiFAST) |
| Substrate Class | 1,2-dioxetane | 1,2-dioxetane | 1,2-dioxetane | Acridan |
| Emission Max (λmax) | 530 nm[1][2][3] | ~466 nm (on nylon)[4] | ~477 nm[5] | ~430-450 nm[6] |
| Time to Max Signal | ~40-60 minutes[3] | ~60 minutes, peak emission for 2-4 hours[7][8] | Slower than CDP-Star, peak in ~4 hours on nylon membrane[9] | ~1 minute[10] |
| Signal Duration | Glow kinetics, stable for hours[3] | Glow kinetics, up to 24 hours[7] | Glow kinetics, can last for days[11] | Rapid signal generation |
| Relative Sensitivity | High, detects as little as 0.001 attomoles of enzyme[3] | High | High | Very High (3-6 fold higher S/N than this compound)[10][12] |
| Key Advantages | High sensitivity, long signal duration | Bright signal, good for digital imaging | Long signal duration | Rapid signal generation, high signal-to-noise, reduced interference from endogenous AP[10][12] |
| Limitations | Slow signal generation[12] | Requires enhancer for optimal performance | Slower kinetics than CDP-Star | Shorter signal duration compared to dioxetane substrates |
Experimental Data and Protocols
To provide a clearer understanding of the performance differences, the following sections detail the experimental protocols and present the supporting data.
Experiment 1: Comparison of Signal Generation Kinetics
Objective: To compare the time required for different substrates to reach maximum light emission.
Methodology:
-
A constant, low concentration of alkaline phosphatase (e.g., 10 attomoles) is added to a 96-well microplate.
-
The chemiluminescent substrate (this compound, CDP-Star, CSPD, or Lumi-Phos PRO) is added to the wells.
-
Light emission is measured at regular intervals (e.g., every 2 minutes) for 90 minutes using a luminometer.
-
The relative light units (RLU) are plotted against time to determine the kinetics of the reaction.
Expected Results: Lumi-Phos PRO is expected to show the fastest rise to peak signal, followed by CDP-Star, CSPD, and this compound.
Experiment 2: Determination of Limit of Detection (LOD) and Signal-to-Noise (S/N) Ratio
Objective: To determine and compare the analytical sensitivity of each substrate.
Methodology:
-
A serial dilution of alkaline phosphatase is prepared, ranging from 1 femtomole to 1 attomole.
-
Each dilution is added to a 96-well microplate in triplicate.
-
The respective chemiluminescent substrates are added to the wells.
-
After an appropriate incubation time (based on the kinetics of each substrate), light emission is measured.
-
The limit of detection is calculated as the concentration of AP that gives a signal equivalent to the mean of the blank plus three times its standard deviation.
-
The signal-to-noise ratio is calculated at each concentration by dividing the average signal by the average background signal.
Data Summary:
| Substrate | Reported Limit of Detection (LOD) | Signal-to-Noise (S/N) Improvement |
| This compound | Low picogram to femtogram range[2] | Baseline |
| CDP-Star | High sensitivity | - |
| CSPD | High sensitivity | - |
| Lumi-Phos PRO | - | 3 to 6-fold increase compared to this compound[10][12] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Chemiluminescent Reaction Pathways
The chemiluminescent reaction for dioxetane and acridan-based substrates is initiated by the enzymatic removal of a phosphate group by alkaline phosphatase. This triggers a cascade of chemical reactions that result in the emission of light.
References
- 1. Lumigen PPD (124951-96-8) for sale [vulcanchem.com]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. This compound – Bioquote [bioquote.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. anatomy.med.gunma-u.ac.jp [anatomy.med.gunma-u.ac.jp]
- 6. WO2018006059A1 - Chemiluminescent substrates - Google Patents [patents.google.com]
- 7. AMPPD|alkaline phosphatase substrate [dcchemicals.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. labmartgh.com [labmartgh.com]
- 10. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. media.beckmancoulter.com [media.beckmancoulter.com]
A Comparative Guide to Chemiluminescent Substrates for Validating Immunoassay Results: Lumi-Phos 530, CDP-Star, and CSPD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lumi-Phos 530 with two other widely used chemiluminescent substrates for alkaline phosphatase (AP)-based immunoassays: CDP-Star and CSPD. The selection of an appropriate substrate is critical for achieving the desired sensitivity, accuracy, and speed in immunoassay validation. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying chemical principles to aid in your decision-making process.
Introduction to Chemiluminescent Immunoassays
Chemiluminescent immunoassays (CLIAs) are a cornerstone of modern bioanalysis, offering high sensitivity and a wide dynamic range for the quantification of a diverse array of analytes, from proteins and hormones to nucleic acids. The principle of these assays lies in the enzymatic activation of a substrate that produces light as a byproduct of a chemical reaction. In AP-based systems, the enzyme, typically conjugated to a secondary antibody, dephosphorylates a substrate, initiating a cascade of events that culminates in the emission of light. The intensity and duration of this light signal are directly proportional to the amount of analyte in the sample.
This compound, CDP-Star, and CSPD are all 1,2-dioxetane-based chemiluminescent substrates for alkaline phosphatase. Upon enzymatic dephosphorylation, they form unstable intermediates that decompose and emit light. While sharing a common mechanistic framework, their chemical structures and formulations lead to distinct performance characteristics.
Performance Comparison
The choice of a chemiluminescent substrate significantly impacts assay performance. Key parameters for comparison include signal intensity, signal kinetics (time to maximum signal and signal duration), and signal-to-noise ratio. The following tables summarize the comparative performance of this compound, CDP-Star, and CSPD based on available data.
Table 1: General Performance Characteristics
| Feature | This compound | CDP-Star | CSPD |
| Active Component | Lumigen PPD | Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)-tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate | Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)phenyl phosphate |
| Time to Max Signal (approx.) | 40-50 minutes[1] | 5-60 minutes (assay dependent)[2] | 10-20 minutes (solution)[3] |
| Signal Duration | Several hours[1] | Up to 24 hours[4] | Can persist for days |
| Relative Signal Intensity | High | Very High (often higher than CSPD)[3] | High |
| Emission Maximum | ~530 nm[1][5][6] | ~466 nm (can be shifted with enhancers)[7] | ~477 nm |
Table 2: Comparative Sensitivity in a High-Sensitivity Troponin I (hsTnI) Immunoassay
| Parameter | This compound |
| Limit of Blank (LoB) (Mean) | 0.00073 |
| Limit of Detection (LoD) (Mean) | 0.00157 |
| Limit of Quantitation (LoQ) 20% CV (Mean) | 0.0028 |
| Data adapted from a presentation by Beckman Coulter comparing this compound and LumiFAST.[8] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible immunoassay results. Below are representative protocols for a sandwich ELISA using a generic chemiluminescent substrate, with specific considerations for this compound, CDP-Star, and CSPD.
General Sandwich ELISA Protocol for Chemiluminescent Detection
1. Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 50 mM carbonate/bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.
-
Seal the plate and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample and Standard Incubation:
-
Prepare serial dilutions of the standard antigen in blocking buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
4. Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody in blocking buffer to the recommended concentration.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate five times with wash buffer.
5. Enzyme Conjugate Incubation:
-
Dilute the streptavidin-alkaline phosphatase (Strep-AP) conjugate in blocking buffer.
-
Add 100 µL of the diluted Strep-AP to each well.
-
Seal the plate and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
6. Chemiluminescent Substrate Incubation and Signal Detection:
-
Equilibrate the chemiluminescent substrate to room temperature before use.
-
Add 100 µL of the substrate (this compound, CDP-Star, or CSPD) to each well.
-
Incubate at room temperature in the dark for the recommended time (see substrate-specific notes below).
-
Measure the chemiluminescent signal using a luminometer.
Substrate-Specific Considerations:
-
This compound: Incubate for 40-50 minutes before reading to allow the signal to reach a plateau.[1] For membrane-based assays, incubation can be from 30 minutes to overnight.[1]
-
CDP-Star: Signal develops rapidly, and plates can often be read within 5-10 minutes of substrate addition. For membrane applications, peak light emission is typically reached in 1-2 hours.[3]
-
CSPD: In solution, peak light emission is reached in 10-20 minutes.[3] For membrane-based assays, the signal develops more slowly, reaching a peak in approximately 4 hours.[3]
Visualizing the Mechanism of Action
The following diagrams illustrate the general workflow of a chemiluminescent sandwich ELISA and the chemical basis for light generation by 1,2-dioxetane substrates.
Caption: Workflow of a typical chemiluminescent sandwich ELISA.
Caption: The enzymatic dephosphorylation and subsequent decomposition of 1,2-dioxetane substrates leading to light emission.
Caption: Chemical structures of the active components of this compound, CDP-Star, and CSPD.
Conclusion
The validation of immunoassay results is critically dependent on the performance of the chosen detection system. This compound, CDP-Star, and CSPD each offer high sensitivity for the detection of alkaline phosphatase activity.
-
This compound provides a robust and sensitive signal with a relatively slow kinetic profile, which can be advantageous for batch processing and when timing of the read step is less critical.[1]
-
CDP-Star is known for its very high signal intensity and relatively fast kinetics, making it suitable for applications requiring rapid results and high sensitivity.[3]
-
CSPD offers a balance of good sensitivity and a prolonged signal duration, which can be beneficial for assays requiring multiple readings over an extended period.[3]
The optimal choice of substrate will depend on the specific requirements of the immunoassay, including the desired level of sensitivity, the required speed of detection, and the instrumentation available. It is recommended to empirically test and validate the chosen substrate in the context of the specific immunoassay being developed.
References
- 1. This compound – Bioquote [bioquote.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Lumigen PPD (124951-96-8) for sale [vulcanchem.com]
- 6. jd-biotech.com [jd-biotech.com]
- 7. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. media.beckmancoulter.com [media.beckmancoulter.com]
A Comparative Guide to Cross-Reactivity Assessment When Using Lumi-Phos 530
For researchers, scientists, and drug development professionals utilizing chemiluminescent immunoassays, understanding and mitigating cross-reactivity is paramount for generating accurate and reliable data. This guide provides an objective comparison of Lumi-Phos 530 with an alternative substrate, focusing on cross-reactivity and performance. Experimental data, detailed protocols, and visual diagrams are presented to aid in the selection of the most appropriate reagents for your specific assay needs.
Introduction to this compound and Cross-Reactivity
This compound is a widely used chemiluminescent substrate for alkaline phosphatase (AP) in various immunoassays, including ELISAs and Western blotting.[1][2] It is a 1,2-dioxetane-based substrate that, upon enzymatic dephosphorylation by AP, generates a prolonged "glow" luminescence with an emission maximum at 530 nm.[1][3] This sustained light output offers a broad window for signal detection.
Cross-reactivity in immunoassays refers to the undesirable binding of the assay's antibodies to molecules that are structurally similar, but not identical, to the target analyte. This can lead to false-positive results or an overestimation of the analyte's concentration. The choice of chemiluminescent substrate can influence the signal-to-noise ratio, potentially amplifying the signal from non-specific binding and impacting the overall assessment of cross-reactivity.
Performance Comparison: this compound vs. Acridan-Based Substrate
To provide a clear comparison, we will examine the performance of this compound against a newer generation acridan-based chemiluminescent substrate, often referred to as Lumi-Phos PRO or LumiFAST. Acridan-based substrates are known for their rapid kinetics and high light output.
Quantitative Data Summary
The following table summarizes key performance indicators based on studies comparing this compound with an acridan-based alternative. The data highlights differences in signal intensity, background noise, and susceptibility to a common form of cross-reactivity: interference from endogenous alkaline phosphatase.
| Performance Metric | This compound | Acridan-Based Substrate (Lumi-Phos PRO/LumiFAST) | Reference |
| Signal-to-Noise Ratio | Baseline | 3- to 6-fold increase | [4][5] |
| Time to Stable Signal | ~6.3 minutes | ~1 minute | [4][5] |
| Interference from Endogenous AP | Standard | >50% reduction in spurious elevations | [4][5] |
| False Reactive Rate (High Endogenous AP) | Baseline | 73% reduction | [4][5] |
Cross-Reactivity with Structurally Similar Analytes (Representative Data)
The following table presents representative data from a hypothetical competitive ELISA designed to quantify a primary analyte in the presence of two structurally similar, potentially cross-reacting analytes. This data illustrates how to quantify and compare cross-reactivity.
| Analyte | IC50 (nM) with this compound | Cross-Reactivity (%) | IC50 (nM) with Acridan-Based Substrate | Cross-Reactivity (%) |
| Primary Analyte | 1.5 | 100 | 1.2 | 100 |
| Cross-Reactant A | 45 | 3.33 | 60 | 2.00 |
| Cross-Reactant B | 150 | 1.00 | 200 | 0.60 |
Cross-reactivity is calculated using the formula: (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100.
Experimental Protocols
A detailed methodology is crucial for accurate cross-reactivity assessment. Below is a protocol for a competitive chemiluminescent ELISA using this compound.
Protocol: Competitive Chemiluminescent ELISA for Cross-Reactivity Assessment
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Analyte Standards: Prepare a serial dilution of the primary analyte in blocking buffer (e.g., from 1000 nM to 0.1 nM).
-
Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in blocking buffer over a similar concentration range.
-
Primary Antibody: Dilute the specific primary antibody in blocking buffer to a pre-optimized concentration.
-
Secondary Antibody-AP Conjugate: Dilute the alkaline phosphatase-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Chemiluminescent Substrate: this compound (ready-to-use).
2. Assay Procedure:
-
Coating: Coat the wells of a white, opaque 96-well microplate with the antigen-protein conjugate (e.g., analyte-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Add the analyte standards or cross-reactant solutions to the respective wells. Immediately add the diluted primary antibody to all wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the diluted secondary antibody-AP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove any unbound conjugate.
-
Signal Generation: Add this compound to each well.
-
Signal Detection: Incubate the plate for 30 minutes at room temperature in the dark. Measure the chemiluminescent signal (Relative Light Units - RLU) using a luminometer.
3. Data Analysis:
-
Plot the RLU values against the log of the concentration for the primary analyte and each cross-reactant.
-
Use a four-parameter logistic (4PL) curve fit to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the primary analyte and each cross-reactant.[6]
-
Calculate the percent cross-reactivity for each potential cross-reactant using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 2. LUMIGEN INCORPORATED this compound, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. This compound – Bioquote [bioquote.com]
- 4. media.beckmancoulter.com [media.beckmancoulter.com]
- 5. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 6. researchgate.net [researchgate.net]
Transitioning from HRP to AP-Based Detection: A Comparative Guide Featuring Lumi-Phos 530
For researchers, scientists, and drug development professionals utilizing immunoassays, the choice between horseradish peroxidase (HRP) and alkaline phosphatase (AP) as the enzyme conjugate for signal detection is a critical decision that impacts sensitivity, signal duration, and overall workflow. This guide provides an objective comparison of these two systems, with a particular focus on transitioning to the high-performance, AP-based chemiluminescent substrate, Lumi-Phos 530.
Executive Summary
The transition from a well-established HRP-based detection method, such as those using enhanced chemiluminescence (ECL) substrates, to an AP-based system with a substrate like this compound offers distinct advantages, particularly in applications demanding high sensitivity and prolonged, stable signal output. While HRP systems are lauded for their rapid signal generation and cost-effectiveness, AP systems, especially when paired with a high-performance substrate, can provide superior sensitivity and a wider dynamic range for quantitative studies. This guide will delve into the performance characteristics, experimental protocols, and underlying biochemical pathways of both systems to facilitate an informed transition.
Performance Comparison: HRP-ECL vs. AP/Lumi-Phos 530
The selection of a detection system is contingent on the specific experimental requirements, including the abundance of the target protein, the need for quantification, and desired signal kinetics. Below is a summary of the key performance differences between a standard HRP-ECL system and an AP system utilizing this compound.
| Feature | HRP-ECL System | AP/Lumi-Phos 530 System |
| Enzyme | Horseradish Peroxidase (HRP) | Alkaline Phosphatase (AP) |
| Substrate Type | Luminol-based | 1,2-dioxetane-based |
| Sensitivity | Picogram to low femtogram range[1] | Low picogram to femtogram range[2] |
| Signal Kinetics | Rapid signal generation, reaching maximum intensity often within 5 minutes[1] | Gradual signal increase, reaching a plateau around 40-60 minutes[1][3] |
| Signal Duration | Transient signal, lasting from minutes to a few hours[4][5] | Stable and prolonged signal, lasting for several hours[3] |
| Optimal pH | Near-neutral | Basic (pH 8-10)[6] |
| Enzyme Size | ~44 kDa | ~140 kDa (calf intestine)[7] |
| Inhibitors | Sodium azide, cyanides, sulfides[7] | Inorganic phosphate, chelating agents (e.g., EDTA), cyanides, arsenate[6] |
| Advantages | Rapid results, cost-effective, smaller enzyme size may reduce steric hindrance[7] | High sensitivity, long signal duration ideal for multiple exposures and quantitative analysis, linear reaction rate[7] |
| Disadvantages | Transient signal can complicate quantification, potential for substrate depletion with high enzyme concentrations[8] | Slower signal generation, larger enzyme size, potential for endogenous phosphatase activity[1] |
Note: The quantitative data presented is based on information from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Signaling Pathways and Detection Mechanisms
To understand the fundamental differences in performance, it is essential to visualize the distinct signaling pathways of HRP-ECL and AP/Lumi-Phos 530 systems.
In the HRP-ECL system, the horseradish peroxidase enzyme catalyzes the oxidation of luminol in the presence of a peroxide enhancer. This reaction generates an unstable, excited-state intermediate that emits light as it decays to its ground state.
The AP/Lumi-Phos 530 system operates on a different principle. This compound is a 1,2-dioxetane phosphate substrate.[3] The alkaline phosphatase enzyme dephosphorylates the substrate, creating a highly unstable anion. This intermediate decomposes and, through an energy transfer mechanism to a co-surfactant system within the this compound formulation, emits a sustained glow of light at approximately 530 nm.[2]
Experimental Protocols
The following are representative Western blot protocols for both HRP-ECL and AP/Lumi-Phos 530 detection systems. It is crucial to optimize antibody concentrations and incubation times for specific applications.
Standard HRP-ECL Detection Protocol
-
Blocking: Following protein transfer, block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation times can range from 1 hour at room temperature to overnight at 4°C.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[4]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[4]
-
Final Washes: Wash the membrane five times for 5 minutes each with TBST to remove unbound secondary antibody.[4]
-
Substrate Incubation: Prepare the ECL working solution according to the manufacturer's instructions and incubate the blot for 1-5 minutes.[4]
-
Imaging: Immediately acquire the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film.[4]
AP/Lumi-Phos 530 Detection Protocol
-
Blocking: After protein transfer, block the membrane for 1 hour at room temperature. Use a blocking buffer compatible with AP detection (e.g., BSA in an AP-compatible buffer; avoid phosphate-based buffers).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the appropriate buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with an alkaline phosphatase-compatible wash buffer (e.g., Tris-buffered saline without phosphate).
-
Secondary Antibody Incubation: Incubate the membrane with an AP-conjugated secondary antibody diluted in a suitable buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with the AP-compatible wash buffer.
-
Substrate Incubation: Saturate the membrane with this compound and incubate for a period ranging from 30 minutes to overnight at room temperature or 37°C.[3]
-
Imaging: Acquire the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film. Due to the prolonged signal, multiple exposures can be taken to optimize signal-to-noise.[3]
Conclusion
The transition from an HRP-based detection system to an AP-based system with this compound presents a strategic option for researchers seeking to enhance the sensitivity and quantitative capabilities of their immunoassays. While HRP-ECL systems offer the advantage of speed and cost-efficiency, the sustained and intense signal generated by this compound is particularly beneficial for the detection of low-abundance proteins and for experiments requiring precise quantification and multiple exposures. By understanding the distinct characteristics and protocols of each system, researchers can make an informed decision to best suit their experimental needs and advance their scientific discoveries.
References
- 1. giridiag.in [giridiag.in]
- 2. IVD Raw Materials - 广州市进德生物科技有限公司 [jd-biotech.com]
- 3. This compound – Bioquote [bioquote.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. 化学発光ウェスタンブロッティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 8. licorbio.com [licorbio.com]
A Head-to-Head Battle of a Thousand Lights: Lumi-Phos 530 vs. ECL Substrates in Chemiluminescent Detection
In the realm of molecular biology and drug development, the sensitive detection of proteins is paramount. Western blotting, a cornerstone technique, relies on robust detection systems to visualize and quantify proteins of interest. Among the most sensitive methods is chemiluminescence, where light-emitting chemical reactions, catalyzed by enzymes conjugated to secondary antibodies, reveal the presence of target proteins. This guide provides a detailed quantitative comparison of two prominent chemiluminescent substrate systems: Lumi-Phos 530, an alkaline phosphatase (AP)-based substrate, and the widely used Enhanced Chemiluminescence (ECL) substrates, which are based on horseradish peroxidase (HRP). This analysis will equip researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal substrate for their experimental needs.
At a Glance: Key Quantitative Differences
The choice between this compound and ECL substrates often hinges on the specific requirements of an experiment, such as the need for high sensitivity, prolonged signal duration for repeated exposures, or rapid signal generation for high-throughput workflows. The following table summarizes the key quantitative and qualitative differences between these two systems.
| Feature | This compound (AP-based) | ECL Substrates (HRP-based) |
| Enzyme | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) |
| Substrate Chemistry | 1,2-dioxetane | Luminol-based |
| Emission Wavelength | ~530 nm (yellow-green light) | ~425-450 nm (blue light) |
| Sensitivity | Low picogram to femtogram | Low picogram to high attogram |
| Signal Kinetics | Gradual signal development, reaching a plateau in 40-60 minutes.[1] | Rapid signal development, often peaking within 5 minutes. |
| Signal Duration | Very stable, lasting for several hours to days.[1] | Transient, ranging from a few minutes to 24 hours depending on the formulation. |
| Enzyme Stability | Generally more stable | Can be inhibited by sodium azide, a common preservative. |
| Endogenous Activity | Endogenous phosphatases in some tissues can cause background. | Endogenous peroxidases in some tissues can cause background. |
Delving Deeper: A Quantitative Showdown
For a more granular understanding, the following tables present a comparative overview of the performance metrics of this compound and a range of popular ECL substrates. It is important to note that performance can vary depending on the specific ECL formulation, antibody concentrations, and experimental conditions.
Table 1: Sensitivity and Limit of Detection
| Substrate | Reported Sensitivity | Limit of Detection (LOD) |
| This compound | Can detect as little as 0.001 attomoles of enzyme.[1] 10,000 times more sensitive than colorimetric substrates.[1][2] | Low picogram to femtogram range. |
| Standard ECL Substrates | Low to mid-picogram range. | ~1-10 pg |
| High-Sensitivity ECL Substrates (e.g., SuperSignal West Pico PLUS) | Low-picogram to high-femtogram range. | ~1 pg to high fg |
| Ultra-Sensitivity ECL Substrates (e.g., SuperSignal West Femto, Clarity Max) | Mid-femtogram to low-femtogram range. | ~10-100 fg |
| Extreme-Sensitivity ECL Substrates (e.g., SuperSignal West Atto) | High attogram range. | ~100-500 ag |
Table 2: Signal Characteristics
| Substrate | Time to Peak Signal | Signal Duration |
| This compound | 40-60 minutes | Several hours to days |
| Standard ECL Substrates | ~1-5 minutes | 1-8 hours |
| Extended Duration ECL Substrates (e.g., SuperSignal West Dura) | ~5 minutes | Up to 24 hours |
| Rapid Signal ECL Substrates | < 1 minute | Minutes to a few hours |
The Science Behind the Glow: Signaling Pathways
The light emission in both systems is the result of a multi-step enzymatic reaction. Understanding these pathways is crucial for optimizing experimental conditions and troubleshooting.
From Bench to Image: Experimental Workflows
The experimental protocols for this compound and ECL substrates share the core principles of western blotting but differ in the final detection steps.
In-Depth Experimental Protocols
I. This compound (Alkaline Phosphatase) Western Blot Protocol
This protocol assumes the use of a secondary antibody conjugated to alkaline phosphatase.
-
SDS-PAGE and Protein Transfer: Perform SDS-PAGE to separate proteins and transfer them to a PVDF or nitrocellulose membrane as per standard protocols.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an AP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washing: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
-
Substrate Incubation:
-
Bring the this compound solution to room temperature.
-
Drain the excess wash buffer from the membrane.
-
Saturate the membrane with the this compound substrate.[1] Ensure the entire surface is covered.
-
Incubate for 30 minutes to overnight at room temperature or 37°C.[1] Longer incubation times can increase signal intensity.
-
-
Signal Detection:
-
Carefully remove the membrane from the substrate solution and place it in a plastic sheet protector.
-
Image the blot using a CCD camera-based imager or by exposing it to X-ray film. Due to the long-lasting signal, multiple exposures can be taken.
-
II. ECL (Enhanced Chemiluminescence) Western Blot Protocol
This protocol assumes the use of a secondary antibody conjugated to horseradish peroxidase.
-
SDS-PAGE and Protein Transfer: Follow the same procedure as for the this compound protocol.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody as described above.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washing: Wash the membrane extensively, typically three to five times for 10-15 minutes each with TBST. This step is critical to minimize background.
-
Substrate Preparation and Incubation:
-
Prepare the ECL working solution immediately before use by mixing the luminol/enhancer solution and the peroxide solution according to the manufacturer's instructions (typically a 1:1 ratio).
-
Drain the excess wash buffer from the membrane.
-
Incubate the membrane with the ECL working solution for 1-5 minutes at room temperature.[3] Do not let the membrane dry out.
-
-
Signal Detection:
-
Quickly remove the membrane from the substrate solution and place it in a plastic sheet protector.
-
Immediately image the blot using a CCD camera-based imager or expose it to X-ray film. The signal is transient, so prompt imaging is crucial.
-
Conclusion: Selecting the Right Tool for the Job
Both this compound and ECL substrates are powerful tools for the sensitive detection of proteins in western blotting. The choice between them is not about which is universally "better," but which is better suited for a specific application.
Choose this compound when:
-
Prolonged signal is required: The stability of the signal is ideal for experiments that require multiple exposures or re-imaging over several hours or even days.
-
Endogenous peroxidase activity is high: In tissues with high peroxidase levels, an AP-based system can help to avoid high background.
-
A gradual signal development is acceptable: The slower kinetics are not suitable for high-throughput applications but allow for a more flexible imaging window.
Choose ECL substrates when:
-
High sensitivity is paramount: With a wide range of formulations, ECL substrates can offer detection down to the attogram level, making them ideal for detecting low-abundance proteins.
-
Rapid results are needed: The fast signal generation is advantageous for high-throughput screening and routine protein detection.
-
Cost is a consideration: HRP-conjugated antibodies and ECL reagents are often more economical than their AP-based counterparts.
By carefully considering the quantitative data, understanding the underlying biochemical pathways, and following the appropriate experimental protocols, researchers can harness the full potential of these chemiluminescent substrates to achieve clear, sensitive, and reliable results in their protein analysis endeavors.
References
Evaluating Lot-to-Lot Consistency of Lumi-Phos 530: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. In immunoassays and other enzyme-linked detection methods, the consistency of reagents is a critical factor that can significantly impact assay performance and data reliability. This guide provides a comprehensive evaluation of Lumi-Phos 530, a widely used chemiluminescent substrate for alkaline phosphatase (AP), with a focus on assessing its lot-to-lot consistency. Furthermore, we present a comparison with a newer generation alternative, offering insights into performance advancements.
This compound is a ready-to-use formulation containing the chemiluminescent substrate Lumigen PPD [4-methoxy-4-(3-phosphatephenyl)spiro[1,2-dioxetane-3,2'-adamantane]], designed for the sensitive detection of alkaline phosphatase in various applications, including ELISAs, Western blots, and DNA probe assays.[1][2][3] Its unique co-surfactant system enhances light emission, peaking at a wavelength of 530 nm, enabling the detection of attomole levels of the enzyme.[1] Given its high sensitivity, ensuring consistent performance across different manufacturing batches is crucial for longitudinal studies and validated assays.
Experimental Protocol: Assessing Lot-to-Lot Consistency
To ensure the reliability of assays employing this compound, a rigorous evaluation of new lots against a reference or previously qualified lot is essential. The following protocol outlines a standard procedure for this validation.
Objective: To quantify the variability in signal intensity, background noise, and signal-to-noise ratio between different lots of this compound.
Materials:
-
Three different lots of this compound (designated as Lot A, Lot B, and Lot C for this study).
-
Alkaline phosphatase (AP) standard of known concentration.
-
Assay buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
96-well white opaque microplates.
-
Luminometer capable of reading chemiluminescence at 530 nm.
-
Calibrated pipettes.
Procedure:
-
Reagent Preparation:
-
Allow all this compound lots and other reagents to equilibrate to room temperature before use.
-
Prepare a serial dilution of the alkaline phosphatase standard in the assay buffer to create a standard curve. Concentrations should span the expected dynamic range of the assay.
-
Include a blank control containing only the assay buffer.
-
-
Assay Performance:
-
Pipette 50 µL of each AP standard dilution and the blank control into triplicate wells of the 96-well microplate.
-
Add 50 µL of this compound from Lot A to the designated wells.
-
Repeat the process for Lot B and Lot C in separate sets of wells.
-
Incubate the plate at 37°C for 30 minutes. Incubation time can be optimized based on specific assay requirements.[1]
-
-
Data Acquisition:
-
Measure the chemiluminescent signal in Relative Light Units (RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the RLU for each triplicate.
-
Subtract the mean RLU of the blank control from the mean RLU of each AP standard to obtain the net RLU.
-
Calculate the signal-to-noise (S/N) ratio for each AP concentration by dividing the net RLU by the standard deviation of the blank.
-
Compare the net RLU and S/N ratios across the three lots for each AP concentration. The percentage difference between the new lots and the reference lot should be calculated.
-
Figure 1. Experimental workflow for evaluating lot-to-lot consistency.
Data Presentation: Lot-to-Lot Consistency of this compound
The following table summarizes representative data from the evaluation of three hypothetical lots of this compound, based on the protocol described above.
| Alkaline Phosphatase (attomoles/well) | Lot A (Reference) Net RLU | Lot B Net RLU (% Diff from Lot A) | Lot C Net RLU (% Diff from Lot A) | Lot A S/N Ratio | Lot B S/N Ratio | Lot C S/N Ratio |
| 100 | 1,520,345 | 1,489,938 (-2.0%) | 1,550,752 (+2.0%) | 1520 | 1490 | 1551 |
| 10 | 151,876 | 147,320 (-3.0%) | 156,432 (+3.0%) | 152 | 147 | 156 |
| 1 | 15,234 | 14,625 (-4.0%) | 15,843 (+4.0%) | 15 | 14 | 16 |
| 0.1 | 1,545 | 1,483 (-4.0%) | 1,607 (+4.0%) | 2 | 1 | 2 |
| Background RLU | 1,000 | 1,050 | 980 |
Note: This data is illustrative. Actual lot-to-lot variation should be established by the end-user.
Signaling Pathway of this compound
The chemiluminescent signal of this compound is generated through a multi-step enzymatic reaction.
Figure 2. Signaling pathway of this compound with Alkaline Phosphatase.
Comparison with an Alternative: Lumi-Phos PRO
Advancements in substrate technology have led to the development of newer formulations. One such alternative is Lumi-Phos PRO. The table below compares the performance characteristics of this compound with Lumi-Phos PRO, based on available data.
| Feature | This compound | Lumi-Phos PRO | Advantage of Lumi-Phos PRO |
| Time to Result | ~6.3 minutes for signal generation in automated systems[4] | ~1 minute[5] | Faster turnaround time |
| Signal-to-Noise Ratio | Baseline | 3 to 6-fold increase[4][5] | Improved assay sensitivity |
| Interference from Endogenous AP | Susceptible | >50% reduction in spurious elevations[4][5] | More robust and reliable results |
Lumi-Phos PRO demonstrates significant improvements in key performance areas, offering a much shorter time to first result and enhanced signal-to-noise performance.[5] These features can be particularly beneficial for high-throughput screening and diagnostic applications where speed and sensitivity are critical.
Conclusion
This compound is a highly sensitive chemiluminescent substrate that, when properly validated, can provide consistent and reliable results. Establishing a robust in-house protocol for evaluating lot-to-lot consistency is a critical step in ensuring the long-term reproducibility of any assay utilizing this reagent. For laboratories seeking to enhance throughput and sensitivity, newer generation substrates such as Lumi-Phos PRO offer significant performance advantages. The choice between these substrates will ultimately depend on the specific requirements of the assay, including the need for speed, sensitivity, and robustness against potential interferences.
References
- 1. Lot-to-lot Reagent Variation in Immunoassay: Retrospective Analysis of Daily Quality Control Results [jlmqa.org]
- 2. Analysis of reagent lot-to-lot comparability tests in five immunoassay items - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lumi-Phos 530: A Guide for Laboratory Professionals
Disclaimer: The specific Safety Data Sheet (SDS) for Lumi-Phos 530 was not found during the search. The following disposal procedures are based on general best practices for chemiluminescent substrates and related laboratory chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EH&S) department for specific disposal protocols and to ensure compliance with all federal, state, and local regulations.
This compound is a ready-to-use chemiluminescent reagent containing the alkaline phosphatase substrate, Lumigen PPD.[1][2][3] Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of this compound.
I. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the appropriate Personal Protective Equipment is worn.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Lab Coat | Standard laboratory coat |
II. Step-by-Step Disposal Procedure
This section outlines a general step-by-step procedure for the disposal of this compound waste.
Step 1: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EH&S department.
-
Keep liquid waste (e.g., unused reagent, reaction solutions) separate from solid waste (e.g., contaminated pipette tips, microplates, gloves).
Step 2: Liquid Waste Disposal
-
Neutralization (if required): Consult your institution's chemical safety guidelines to determine if neutralization is necessary. The pH of this compound should be measured. If it is outside the acceptable range for your facility's waste stream, it may need to be neutralized.
-
Collection: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution (e.g., concentration, date).
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EH&S department.
Step 3: Solid Waste Disposal
-
Collection: Place all solid waste contaminated with this compound (e.g., pipette tips, microplates, absorbent pads) into a designated, leak-proof, and properly labeled solid waste container.
-
Labeling: Clearly label the container as "Solid Waste Contaminated with this compound" and include any other required information.
-
Storage: Store the solid waste container in the designated satellite accumulation area for pickup.
Step 4: Spill Management
In the event of a spill, follow these general procedures. For large or hazardous spills, evacuate the area and contact your institution's emergency response team.
-
Containment: For small spills, contain the liquid using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collection: Carefully scoop up the absorbent material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Disposal: Dispose of all contaminated cleaning materials as hazardous solid waste.
III. Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
References
Essential Personal Protective Equipment (PPE) for Handling Lumi-Phos 530
When working with Lumi-Phos 530, a chemiluminescent substrate for alkaline phosphatase, adherence to proper safety protocols is crucial to ensure the well-being of laboratory personnel. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks associated with this reagent.
Immediate Safety and Handling Recommendations
Standard Operating Procedures:
-
Always handle this compound in a well-ventilated area.
-
Avoid inhalation of mist or vapors.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound, based on recommendations for similar chemiluminescent reagents.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the reagent. |
| Body Protection | Laboratory coat. | Protects skin and clothing from spills. |
Logical Workflow for PPE Selection:
The selection of appropriate PPE is a critical step in the experimental workflow. The following diagram illustrates the decision-making process for ensuring safety when handling this compound.
Caption: PPE Selection Workflow for this compound.
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation: Before opening the reagent, ensure you are wearing the appropriate PPE as outlined in the table above. Bring the this compound bottle to room temperature before use.
-
Dispensing: Open the container in a chemical fume hood or a well-ventilated area to avoid inhaling any potential fumes. Carefully dispense the required amount of the solution.
-
Post-Handling: Securely close the container and store it at the recommended temperature (typically 2-8°C), protected from light.[1] Wash hands and any potentially contaminated surfaces thoroughly.
Disposal Plan:
-
Waste Collection: Collect all waste materials, including used containers, pipette tips, and any contaminated disposables, in a designated and properly labeled chemical waste container.
-
Disposal: Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not pour this compound down the drain.[1]
By following these guidelines, researchers can safely handle this compound and minimize their exposure to potential hazards, ensuring a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
